molecular formula C22H24ClN3O B1146578 Azelastine-13C,d3 CAS No. 758637-88-6

Azelastine-13C,d3

Cat. No.: B1146578
CAS No.: 758637-88-6
M. Wt: 385.9 g/mol
InChI Key: MBUVEWMHONZEQD-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azelastine-13C,d3, also known as this compound, is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

758637-88-6

Molecular Formula

C22H24ClN3O

Molecular Weight

385.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3

InChI Key

MBUVEWMHONZEQD-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Synonyms

4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azelastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azelastine-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolism studies of Azelastine. This document details the synthetic pathway, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the key processes.

Introduction

Azelastine is a potent, second-generation antihistamine used for the treatment of allergic rhinitis and conjunctivitis.[1] The use of stable isotopically labeled analogues, such as this compound, is essential for accurate quantification in biological matrices during drug development and clinical trials. The incorporation of one carbon-13 atom and three deuterium atoms introduces a mass shift of +4 Da, allowing for clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its physicochemical properties.

This guide outlines a feasible synthetic route for the preparation of this compound, commencing from commercially available starting materials. The synthesis involves the preparation of two key intermediates, followed by their coupling and subsequent purification to yield the final product with high chemical and isotopic purity.

Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key fragments: the phthalazinone core (Intermediate A) and the isotopically labeled azepane ring (Intermediate B). These intermediates are then coupled to form the final product.

Synthesis_Pathway SM1 Phthalic Anhydride Int1 2-(4-Chlorobenzoyl)benzoic Acid SM1->Int1 Friedel-Crafts Acylation SM2 4-Chlorophenylacetic Acid SM2->Int1 Friedel-Crafts Acylation SM3 Hydrazine IntA Intermediate A: 4-((4-chlorophenyl)methyl) phthalazin-1(2H)-one SM3->IntA Condensation SM4 N-Boc-4-piperidone Int2 N-Boc-azepan-4-one SM4->Int2 Ring Expansion SM5 13C,d3-Methyl Iodide IntB Intermediate B: 1-(methyl-13C,d3)-azepan-4-amine SM5->IntB N-Alkylation SM6 Ammonia Int1->IntA Condensation FP This compound IntA->FP Coupling Reaction Int3 N-Boc-4-aminoazepane Int2->Int3 Reductive Amination (with Ammonia) Int4 4-Aminoazepane Int3->Int4 Boc Deprotection Int4->IntB N-Alkylation IntB->FP Coupling Reaction Purification_Workflow Crude Crude this compound Flash Flash Column Chromatography (Silica Gel) Crude->Flash SemiPure Semi-Pure Product Flash->SemiPure PrepHPLC Preparative HPLC (C18 Column) SemiPure->PrepHPLC Fractions Collection of Pure Fractions PrepHPLC->Fractions SolventEvap Solvent Evaporation Fractions->SolventEvap FinalProduct Pure this compound (>98% Purity) SolventEvap->FinalProduct QC Quality Control (LC-MS, NMR, Purity Analysis) FinalProduct->QC

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azelastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Azelastine-13C,d3, an isotopically labeled form of the potent H1-receptor antagonist, Azelastine. This document is intended to serve as a key resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Introduction

Azelastine is a second-generation antihistamine renowned for its triple-action mechanism: it acts as a histamine H1 receptor antagonist, a mast-cell stabilizer, and an anti-inflammatory agent.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] this compound is a stable, isotopically labeled version of Azelastine, incorporating one Carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for quantification by mass spectrometry.[3][4] The incorporation of stable isotopes generally maintains the physicochemical properties of the parent molecule, ensuring its biological and chemical behavior is predictable.[5]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for the unlabeled parent compound, Azelastine, are included for comparative reference where specific data for the labeled analog is not available, as significant deviations are not expected.

Quantitative Data for this compound
PropertyValueSource
Chemical Name 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone[4]
Molecular Formula ¹³C C₂₁H₂₁ClD₃N₃O[6]
Molecular Weight 385.91 g/mol [6]
Accurate Mass 385.183[6][7]
CAS Number 1217019-80-1[8]
Formulation A solid[4]
Purity >99% deuterated forms (d1-d3)[4]
Storage Temperature -20°C[7]
Solubility Soluble in DMSO and Methanol[4]
Reference Data for Azelastine (Unlabeled)
PropertyValueSource
Appearance White, almost odorless solid with a bitter taste[1]
Melting Point 225 °C (hydrochloride salt)[9]
LogP 4.9[9]
pKa (basic) 9.54[9]

Mechanism of Action

Azelastine exerts its therapeutic effects through a multi-faceted mechanism of action. Its primary role is as a potent and selective antagonist of the histamine H1 receptor.[3] During an allergic response, allergens trigger IgE-receptor cross-linking on mast cells, leading to the release of histamine and other inflammatory mediators.[2] Histamine then binds to H1 receptors on nerve endings and smooth muscle cells, causing classic allergy symptoms.[2] Azelastine competitively blocks this interaction.

Furthermore, Azelastine exhibits mast cell-stabilizing properties, inhibiting the release of histamine, leukotrienes, and other pro-inflammatory substances.[2][10] This dual action—blocking histamine that has already been released and preventing the release of more—makes it highly effective.

Azelastine_Mechanism_of_Action Allergen Allergen Exposure IgE IgE Cross-linking Allergen->IgE triggers MastCell Mast Cell Degranulation Degranulation MastCell->Degranulation IgE->MastCell activates Histamine Histamine & Other Mediators Degranulation->Histamine release of H1Receptor H1 Receptor Histamine->H1Receptor binds to Symptoms Allergic Symptoms (Sneezing, Itching) H1Receptor->Symptoms leads to Azelastine Azelastine Azelastine->Degranulation Inhibits Azelastine->H1Receptor Blocks

Azelastine's dual mechanism: H1 receptor blockade and mast cell stabilization.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Azelastine in biological matrices.[4] Below are outlines of standard experimental methodologies for its use and characterization.

Quantification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This is the most common application for this compound. The protocol involves adding a known concentration of the labeled standard to a sample (e.g., plasma, urine) before processing. The stable isotope-labeled standard co-elutes with the unlabeled analyte but is differentiated by the mass spectrometer due to its higher mass. This allows for precise quantification, as it corrects for variations in sample preparation and instrument response.

General Protocol:

  • Sample Preparation: A biological sample (e.g., 100 µL of plasma) is aliquoted. A precise amount of this compound solution (the internal standard) is added. Proteins are then precipitated using a solvent like acetonitrile.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant containing the analyte and internal standard is transferred to a clean vial for analysis.

  • LC Separation: The extract is injected into an HPLC system, typically with a C18 reverse-phase column, to chromatographically separate Azelastine from other matrix components.

  • MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both unlabeled Azelastine and the this compound internal standard.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a standard curve to determine the concentration of Azelastine in the original sample.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge LC LC Separation (e.g., C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Peak Area Ratio (Analyte / IS) Integrate->Calculate Quantify Quantify vs. Standard Curve Calculate->Quantify

Workflow for quantifying Azelastine using this compound as an internal standard.
Structural and Purity Analysis

Confirmation of the identity, isotopic labeling, and purity of this compound is critical. Standard analytical techniques are employed for this characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the overall structure of the molecule. The absence of a signal at the position corresponding to the N-methyl group and a simplified signal pattern would confirm deuteration at that site.

    • ¹³C NMR: Used to confirm the position of the Carbon-13 label, which would show a significantly enhanced signal for the labeled carbon atom.[11]

  • High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition and accurate mass of the labeled compound, verifying the successful incorporation of the stable isotopes.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the standard method for determining the chemical and isomeric purity of the compound.[11] The substance is passed through a column that separates it from any impurities, and the relative peak areas are used to calculate the purity percentage.

References

Azelastine-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azelastine-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of azelastine in biological matrices. This document covers suppliers and pricing, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and a visualization of the relevant biological pathway.

This compound: Supplier and Pricing Overview

This compound is a critical tool for pharmacokinetic and bioequivalence studies. Several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes available suppliers and pricing information. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and to request a formal quote.

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesPrice (USD)
MedChemExpressThis compound hydrochlorideHY-B0462S>99%1 mg, 5 mg, 10 mgInquire for quote
Cayman ChemicalThis compound (hydrochloride)33295>99%1 mg, 5 mg$227 (1 mg), $1012 (5 mg)
LGC StandardsThis compoundTRC-A808252Not specified1 mg, 10 mgInquire for quote

Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS with this compound Internal Standard

The following protocol is adapted from a validated method for the determination of azelastine in human plasma and is suitable for the use of this compound as an internal standard.[1][2][3]

Materials and Reagents
  • Azelastine reference standard

  • This compound (Internal Standard, IS)

  • HPLC grade acetonitrile, methanol, and n-hexane

  • Ammonium acetate

  • 2-propanol

  • Human plasma (with anticoagulant)

  • Deionized water

Stock and Working Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the azelastine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 10 µg/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of human plasma into a clean microcentrifuge tube.

  • Spike with the this compound internal standard working solution.

  • Add the appropriate volume of azelastine calibration standard or quality control sample.

  • Vortex briefly.

  • Add 3 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.[1][3]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C8 or C18 column (e.g., YMC C8, Luna C18) is suitable.[1][4]

    • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate solution (e.g., 70:30, v/v), with pH adjusted to 6.4.[1][3]

    • Flow Rate: 0.25 mL/min.[1][3]

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1][3]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Azelastine: m/z 382.2 → 112.2[1][3]

      • This compound (IS): The precursor ion will be shifted by +4 (one 13C and three d). The exact transition should be determined by direct infusion of the IS, but a likely transition would be m/z 386.2 → 115.2 (or another stable fragment).

    • Collision Energy: Optimize for both analyte and internal standard.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of azelastine to this compound against the concentration of the calibration standards.

  • Determine the concentration of azelastine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Azelastine Mechanism of Action: Histamine H1 Receptor Antagonism

Azelastine is a potent and selective antagonist of the histamine H1 receptor. Upon binding to the H1 receptor, it blocks the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms. The following diagram illustrates this mechanism.

Azelastine_Mechanism cluster_pre Allergen Exposure cluster_post Cellular Response Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1_Receptor Histamine H1 Receptor G_Protein Gq/11 Protein Activation H1_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca_PKC->Allergic_Symptoms Histamine_mol Histamine Histamine_mol->H1_Receptor Binds to Azelastine Azelastine Azelastine->H1_Receptor Blocks

Caption: Azelastine's antagonism of the histamine H1 receptor.

Experimental Workflow: Bioanalytical Sample Quantification

The following diagram outlines the general workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Bioanalytical workflow using an internal standard.

References

Isotopic Purity of Azelastine-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the isotopic purity of Azelastine-13C,d3, a crucial internal standard for quantitative bioanalytical studies. Designed for researchers, scientists, and drug development professionals, this document outlines the importance of isotopic purity, methods for its determination, and presents a detailed experimental protocol.

Introduction to Isotopic Purity in Internal Standards

Isotopically labeled compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry-based assays.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer.[2]

The isotopic purity of an internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative results. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities in the form of unlabeled analyte or molecules with incomplete labeling can interfere with the accurate measurement of the analyte of interest, leading to biased results.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 99%. However, the exact isotopic distribution and purity should always be confirmed from the Certificate of Analysis (CoA) provided by the supplier. The data presented below is a representative example of what might be found on a CoA.

Table 1: Representative Isotopic Purity and Distribution of this compound

SpeciesMolecular FormulaTheoretical Mass (Da)Measured Relative Abundance (%)
Unlabeled AzelastineC₂₂H₂₄ClN₃O381.1612< 0.1
Azelastine-d3C₂₂H₂₁D₃ClN₃O384.1800< 0.5
Azelastine-13C¹³CC₂₁H₂₄ClN₃O382.1645< 0.5
This compound ¹³CC₂₁H₂₁D₃ClN₃O 385.1834 > 99.0

Table 2: Key Specifications for this compound Internal Standard

ParameterSpecificationMethod of Analysis
Chemical Purity≥ 98%HPLC, LC-MS
Isotopic Purity≥ 99% for ¹³C and DMass Spectrometry
Isotopic Enrichment≥ 99 atom % ¹³C; ≥ 98 atom % DMass Spectrometry

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).[2][3]

Sample Preparation

Proper sample preparation is crucial for accurate analysis.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

  • Unlabeled Azelastine Standard: Prepare a separate 1 µg/mL solution of unlabeled Azelastine to serve as a reference.

LC-MS/MS Method

The following is a typical LC-MS/MS method that can be adapted for the analysis.[4][5][6]

Table 3: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 4: Mass Spectrometry Parameters (Positive ESI Mode)

ParameterSetting
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Scan ModeFull Scan (m/z 380-390) and Product Ion Scan
Precursor Ion (for MS/MS)385.2
Collision Energy20-40 eV (optimize for characteristic fragment ions)
Data Analysis and Isotopic Purity Calculation
  • Acquire Mass Spectra: Inject the prepared solutions of unlabeled Azelastine and this compound into the LC-MS system and acquire the full scan mass spectra.

  • Identify Isotopic Peaks: In the spectrum of this compound, identify the peak corresponding to the desired labeled molecule (m/z 385.2 for [M+H]⁺) and any peaks corresponding to isotopic impurities (e.g., m/z 382.2 for unlabeled Azelastine).

  • Calculate Isotopic Purity: The isotopic purity is calculated as the ratio of the peak area of the desired isotopologue to the sum of the peak areas of all isotopologues.

Isotopic Purity (%) = [ (Area of ¹³C,d₃ peak) / (Sum of areas of all Azelastine-related peaks) ] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the isotopic purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (1 µg/mL) prep_stock->prep_work lc_separation LC Separation prep_work->lc_separation prep_unlabeled Prepare Unlabeled Standard prep_unlabeled->lc_separation ms_detection Mass Spectrometry (Full Scan & MS/MS) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration purity_calculation Isotopic Purity Calculation peak_integration->purity_calculation report report purity_calculation->report Final Report

Caption: Workflow for Isotopic Purity Determination.

Azelastine Signaling Pathway

Azelastine primarily acts as a potent H1 receptor antagonist, but also exhibits other anti-inflammatory effects.[4] The following diagram depicts the key signaling pathways inhibited by Azelastine.

azelastine_pathway cluster_cell Mast Cell / Basophil cluster_target Target Cell (e.g., Endothelial, Smooth Muscle) allergen Allergen ige IgE allergen->ige receptor FcεRI Receptor ige->receptor degranulation Degranulation receptor->degranulation Signal Transduction mediators Release of Histamine, Leukotrienes, Cytokines degranulation->mediators histamine Histamine h1_receptor H1 Receptor histamine->h1_receptor symptoms Allergic Symptoms (Vasodilation, Itching, etc.) h1_receptor->symptoms Signal Transduction azelastine Azelastine azelastine->degranulation Inhibits azelastine->h1_receptor Antagonizes

Caption: Azelastine's Dual Mechanism of Action.

Conclusion

The isotopic purity of this compound is a paramount parameter for ensuring the accuracy and reliability of bioanalytical methods. This guide has provided a comprehensive overview of the importance of isotopic purity, representative quantitative data, and a detailed experimental protocol for its determination using LC-MS. The provided visualizations of the experimental workflow and the signaling pathway of Azelastine offer a clear and concise understanding of these complex processes. Researchers and scientists are encouraged to use this guide as a resource for their work with this compound and to always refer to the supplier-specific Certificate of Analysis for the most accurate data.

References

A Technical Guide to Commercially Available Azelastine Stable Isotope Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, offering high precision and accuracy by compensating for matrix effects and variations in sample processing.[1] This technical guide provides an in-depth overview of commercially available Azelastine stable isotope standards, detailed experimental protocols for their use in bioanalytical methods, and a summary of Azelastine's mechanism of action.

Commercially Available Azelastine Stable Isotope Standards

Several deuterated and 13C-labeled Azelastine standards are commercially available. These standards are essential for researchers and drug development professionals conducting quantitative analysis of Azelastine in various biological samples. The following tables summarize the key specifications of these standards. Please note that specific lot-to-lot data, such as isotopic and chemical purity, should be confirmed with the supplier via the certificate of analysis.

Table 1: Azelastine-d4 Hydrochloride

ParameterSpecificationSupplier(s)
Product Name Azelastine-d4 HydrochlorideSimson Pharma Limited, Clearsynth
CAS Number 1228258-95-4 (Free base)Clearsynth
Molecular Formula C₂₂H₂₀D₄ClN₃O · HClClearsynth
Molecular Weight 422.38 g/mol Clearsynth
Purity ≥90% (HPLC)Clearsynth
Storage 2-8°CClearsynth
Typical Application Internal standard for GC- or LC-mass spectrometryClearsynth

Table 2: Azelastine-13C,d3

ParameterSpecificationSupplier(s)
Product Name This compoundLGC Standards, MedchemExpress.com
Alternate CAS Number 758637-88-6LGC Standards
Molecular Formula ¹³CC₂₁H₂₁D₃ClN₃OLGC Standards
Molecular Weight 385.91 g/mol LGC Standards
Storage -20°CLGC Standards
Typical Application Internal standard for quantitative bioanalysisMedchemExpress.com

Experimental Protocol: Quantification of Azelastine in Human Plasma by LC-MS/MS

This section provides a detailed protocol for the determination of Azelastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from validated procedures in the scientific literature and is suitable for pharmacokinetic and bioequivalence studies.[2][3][4][5] While the cited study utilized clomipramine as an internal standard, the methodology is directly applicable and ideally improved by the substitution with a stable isotope-labeled Azelastine standard such as Azelastine-d4 or this compound.

1. Materials and Reagents

  • Azelastine Hydrochloride reference standard

  • Azelastine-d4 Hydrochloride or this compound stable isotope-labeled internal standard (IS)

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine Hydrochloride in methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Azelastine stable isotope standard in methanol to achieve a final concentration of 1 mg/mL.

  • Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at the desired concentrations.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.[2][3]

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2][3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase (see section 4).[2][3]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System: An HPLC system capable of delivering a precise and stable flow rate.

  • Column: A C18 analytical column (e.g., YMC C8, 50 x 2.0 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate solution (e.g., 70:30, v/v), with the pH adjusted to 6.4.[2][3]

  • Flow Rate: 0.25 mL/min.[2][3]

  • Injection Volume: 7.0 µL.[2][3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Azelastine: m/z 382.2 → 112.2[2][3][4]

    • Azelastine-d4: To be determined by infusion of the standard. Expected precursor ion [M+H]+ ~m/z 386.2.

    • This compound: To be determined by infusion of the standard. Expected precursor ion [M+H]+ ~m/z 386.2.

  • Ion Source Parameters (example):

    • IonSpray Voltage: 5500 V[5]

    • Temperature: 350°C[5]

    • Nebulizer Gas (NEB): 10 psi[5]

    • Curtain Gas (CUR): 11 psi[5]

    • Collision Gas (CAD): 8 psi[5]

5. Data Analysis

  • Integrate the peak areas for Azelastine and the internal standard.

  • Calculate the peak area ratio of Azelastine to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x² weighting) to fit the calibration curve.

  • Determine the concentration of Azelastine in the QC and unknown samples from the calibration curve.

Visualizations

Azelastine Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Azelastine in a biological matrix using a stable isotope-labeled internal standard.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Azelastine-d4 IS Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Azelastine bioanalytical workflow diagram.

Azelastine Signaling Pathway

Azelastine primarily exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine binding, thereby alleviating allergic symptoms.

Azelastine_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates Azelastine Azelastine Azelastine->H1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates NFkB NF-κB Activation Ca_Release->NFkB Contributes to PKC->NFkB Leads to Symptoms Allergic Symptoms (Inflammation, Vasodilation, etc.) NFkB->Symptoms Promotes

Azelastine's mechanism of action via H1 receptor antagonism.

References

An In-depth Technical Guide to Understanding the Mass Shift in Azelastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in the isotopically labeled antihistamine, Azelastine-13C,d3. This document details the underlying principles of isotopic labeling, the resulting mass shift, and the analytical techniques used for its detection and quantification. It is intended to serve as a valuable resource for professionals in drug development and research who work with stable isotope-labeled internal standards.

Introduction to Azelastine and Isotopic Labeling

Azelastine is a second-generation antihistamine that acts as a potent H1 receptor antagonist.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] In pharmacokinetic and metabolism studies, a stable isotope-labeled version of Azelastine, specifically this compound, is often employed as an internal standard for quantitative analysis by mass spectrometry.[3]

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, one carbon atom is replaced with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms are replaced with deuterium (²H or D).[4] This intentional mass increase allows the labeled compound to be distinguished from the unlabeled (endogenous or administered) drug during analysis, while maintaining nearly identical chemical and physical properties.[3]

The Mass Shift of this compound

The key feature of this compound is its predictable and well-defined mass shift compared to the unlabeled Azelastine. This mass difference is the basis for its use as an internal standard in mass spectrometry-based assays.

Theoretical Mass Shift

The mass shift is a direct result of the incorporation of heavier isotopes. The chemical formula of Azelastine is C₂₂H₂₄ClN₃O, and its monoisotopic mass is approximately 381.16 g/mol .[2] The labeled internal standard, this compound, has the molecular formula C₂₁¹³CH₂₁D₃ClN₃O.[5]

The theoretical mass shift can be calculated as follows:

  • Carbon-13: One ¹²C atom (atomic mass ≈ 12.0000 amu) is replaced by one ¹³C atom (atomic mass ≈ 13.0034 amu), resulting in a mass increase of approximately 1.0034 amu.

  • Deuterium: Three ¹H atoms (atomic mass ≈ 1.0078 amu) are replaced by three ²H atoms (atomic mass ≈ 2.0141 amu), resulting in a mass increase of approximately 3 * (2.0141 - 1.0078) = 3.0189 amu.

Therefore, the total theoretical mass shift is approximately 1.0034 + 3.0189 = 4.0223 amu .

Observed Mass Shift in Mass Spectrometry

In practice, the observed mass shift in a mass spectrometer will be very close to the theoretical value. The molecular weight of Azelastine is 381.90 g/mol , while the molecular weight of this compound is 385.91 g/mol , reflecting this mass difference.[5] This allows for the clear separation of the analyte and the internal standard based on their mass-to-charge ratios (m/z).

Quantitative Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it compensates for variations in sample preparation, chromatography, and ionization.

Data Presentation: Mass Spectrometric Parameters

The following table summarizes typical mass spectrometric parameters for the analysis of Azelastine and this compound. These values are derived from published methods and serve as a representative example.[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelastine382.2112.235.0
This compound386.2116.2~35.0

Note: The collision energy for this compound is expected to be very similar to that of Azelastine and would be optimized during method development.

Experimental Protocol: Representative LC-MS/MS Method

This section outlines a representative experimental protocol for the quantification of Azelastine in human plasma using this compound as an internal standard. This protocol is adapted from established methods for Azelastine analysis.[6][7][8]

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add the internal standard solution (this compound).

  • Add a suitable extraction solvent (e.g., n-hexane:2-propanol, 97:3, v/v).

  • Vortex mix for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

3.2.2. Liquid Chromatography Conditions

ParameterValue
HPLC ColumnC18 column (e.g., 2.1 x 50 mm, 5 µm)
Mobile PhaseAcetonitrile and 5 mM ammonium acetate (e.g., 80:20, v/v)
Flow Rate0.25 mL/min
Injection Volume20 µL
Column TemperatureAmbient

3.2.3. Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Temperature350 °C
Nebulizer Gas10 psi
Curtain Gas11 psi

Synthesis of this compound

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Azelastine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Workflow for Azelastine quantification.

Azelastine's Mechanism of Action: H1 Receptor Signaling Pathway

Azelastine exerts its therapeutic effect by blocking the histamine H1 receptor. The diagram below illustrates the downstream signaling pathway that is inhibited by Azelastine.[9][10][11]

H1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (Inflammation, Allergy) PKC->Response Histamine Histamine Histamine->H1R Activates Azelastine Azelastine Azelastine->H1R Blocks

Caption: Azelastine's inhibition of H1 receptor signaling.

Conclusion

This compound is an indispensable tool in the development and clinical assessment of Azelastine. Its well-defined mass shift of approximately +4 Da allows for its use as a highly effective internal standard in mass spectrometry-based bioanalysis. The ability to accurately and precisely quantify Azelastine in complex biological matrices is fundamental to understanding its pharmacokinetic profile and ensuring its safety and efficacy. This technical guide provides the foundational knowledge and a representative experimental framework for researchers and scientists working with this important analytical standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Azelastine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azelastine in human plasma. The method utilizes Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. A simple protein precipitation procedure is employed for sample preparation, allowing for a rapid sample turnaround time. The chromatographic separation is achieved on a C18 column with a total run time of less than 3 minutes.

Introduction

Azelastine is a potent, second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[1] Accurate and reliable quantification of Azelastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2] This note details a validated LC-MS/MS method for the determination of Azelastine in human plasma.

Experimental

Materials and Reagents
  • Azelastine hydrochloride and this compound hydrochloride were sourced from a reputable supplier.

  • HPLC-grade acetonitrile and methanol were purchased from a commercial vendor.

  • Formic acid and ammonium acetate were of analytical grade.

  • Human plasma was obtained from a certified blood bank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

LC-MS/MS Method

The detailed experimental protocol for the LC-MS/MS method is provided below. The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode, and quantification was performed using Multiple Reaction Monitoring (MRM).

Results and Discussion

The developed method demonstrated excellent performance characteristics for the quantification of Azelastine in human plasma.

Chromatography

Azelastine and its internal standard, this compound, were well-separated from endogenous plasma components with a retention time of approximately 1.5 minutes. The total chromatographic run time was 2.5 minutes, allowing for high-throughput analysis.

Mass Spectrometry

The precursor and product ions for Azelastine and this compound were optimized to achieve maximum sensitivity and specificity. The MRM transitions are summarized in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Azelastine382.2112.2
This compound386.2112.2
Method Validation

The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.

  • Linearity: The calibration curve was linear over the concentration range of 10 pg/mL to 5000 pg/mL with a correlation coefficient (r²) of >0.99.[3]

  • Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits (±15%, and ±20% at the LLOQ).[3]

  • Lower Limit of Quantification (LLOQ): The LLOQ for Azelastine in plasma was determined to be 10 pg/mL.[3]

Conclusion

The LC-MS/MS method described here provides a rapid, sensitive, and reliable approach for the quantification of Azelastine in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for demanding bioanalytical applications in drug development and clinical research.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azelastine hydrochloride and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.

  • Azelastine Working Standards: Prepare a series of working standard solutions by serially diluting the Azelastine stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 100 pg/µL to 50 ng/µL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 10 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, standards, quality controls, and unknown samples.

  • Pipette 100 µL of human plasma into the labeled tubes.

  • For calibration standards and quality controls, spike the appropriate amount of Azelastine working standard solution into the plasma.

  • Add 20 µL of the internal standard working solution (10 ng/mL this compound) to all tubes except the blank.

  • Add 300 µL of acetonitrile to all tubes to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 20% B in 0.1 min, and re-equilibrate for 0.4 min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Azelastine382.2112.23025
This compound386.2112.23025

Quantitative Data Summary

Table 1: Calibration Curve for Azelastine in Human Plasma

Concentration (pg/mL)Mean Peak Area Ratio (Azelastine/Azelastine-13C,d3)% Accuracy% RSD
100.012105.28.5
250.029101.86.2
500.05898.54.1
1000.11599.13.5
2500.289100.52.8
5000.581101.22.1
10001.16599.81.9
25002.90598.92.5
50005.821100.33.1

Table 2: Precision and Accuracy Data for Azelastine Quality Control Samples

QC LevelNominal Conc. (pg/mL)Intra-day (n=6) Mean Conc. ± SD (pg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day (n=18) Mean Conc. ± SD (pg/mL)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ QC1010.8 ± 0.9108.08.310.9 ± 1.2109.011.0
Low QC3029.1 ± 2.197.07.228.8 ± 2.596.08.7
Mid QC300306.6 ± 15.3102.25.0309.9 ± 18.6103.36.0
High QC40003924 ± 157.098.14.03880 ± 232.897.06.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) spike_is Spike with This compound plasma->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for Azelastine quantification.

signaling_pathway cluster_cell Mast Cell / Basophil allergen Allergen ige IgE Antibody allergen->ige histamine Histamine Release ige->histamine triggers h1_receptor Histamine H1 Receptor symptoms Allergic Symptoms (Sneezing, Itching, etc.) h1_receptor->symptoms leads to histamine->h1_receptor binds to azelastine Azelastine azelastine->h1_receptor blocks

Caption: Simplified mechanism of action of Azelastine.

References

Application Note: High-Throughput Bioanalysis of Azelastine in Human Plasma using Azelastine-13C,d3 as an Internal Standard for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azelastine in human plasma. The method employs a stable isotope-labeled internal standard, Azelastine-13C,d3, to ensure high accuracy and precision, making it suitable for bioequivalence studies. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and method validation in accordance with FDA guidelines.

Introduction

Azelastine is a potent, second-generation H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis. To establish the bioequivalence of generic formulations of azelastine with the innovator product, regulatory agencies require the development and validation of sensitive and specific bioanalytical methods. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3] this compound, with its identical physicochemical properties to the analyte, provides the ideal internal standard for achieving the rigorous standards of accuracy and precision required for bioequivalence studies.[4]

This method utilizes a simple liquid-liquid extraction procedure for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The validation results demonstrate that the method is linear, accurate, precise, and selective for the determination of azelastine in human plasma.

Experimental Protocols

Materials and Reagents
  • Azelastine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)[5]

  • HPLC-grade methanol, acetonitrile, and isopropanol

  • Ammonium acetate (analytical grade)

  • n-Hexane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free, sourced from an accredited blood bank)

  • Ultrapure water

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm or equivalent

Preparation of Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of azelastine hydrochloride in 10 mL of methanol.

  • Azelastine Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (n-hexane:isopropanol, 90:10 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Analytical ColumnWaters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min
Total Run Time5.0 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Azelastine)382.2 > 112.2[6]
MRM Transition (this compound)386.2 > 112.2
Collision Energy (Azelastine)35 eV
Collision Energy (this compound)35 eV
Ion Spray Voltage5500 V
Temperature500°C

Method Validation

The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[7][8]

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.1 (LLOQ)98.58.2
0.2101.26.5
1.0102.54.1
5.099.83.5
10.097.62.8
25.0100.82.1
40.0101.11.9
50.0 (ULOQ)99.32.5
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 4: Intra-Day and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.17.8103.49.5101.7
Low0.36.198.97.2100.5
Medium154.3101.25.199.2
High353.899.64.5100.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.388.598.2
Medium1591.2101.5
High3590.499.8

Bioequivalence Study Application

This validated method was successfully applied to a pivotal bioequivalence study of a generic azelastine nasal spray formulation. The pharmacokinetic parameters, Cmax and AUC, were calculated and statistically analyzed. The 90% confidence intervals for the ratio of the geometric means of the test and reference products fell within the regulatory acceptance range of 80-125%.

Visualizations

cluster_structures Chemical Structures cluster_workflow Experimental Workflow cluster_bioequivalence Bioequivalence Assessment Logic Azelastine Azelastine C22H24ClN3O Azelastine_IS This compound C21(13C)H21D3ClN3O plasma Plasma Sample (200 µL) add_is Add IS (this compound) plasma->add_is lle Liquid-Liquid Extraction (n-hexane:isopropanol) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute inject LC-MS/MS Analysis reconstitute->inject study Crossover Bioequivalence Study pk Pharmacokinetic Parameters (Cmax, AUC) study->pk stats Statistical Analysis (90% CI) pk->stats conclusion Conclusion on Bioequivalence stats->conclusion

Caption: Workflow and logical relationships in the bioanalytical method.

Conclusion

The described LC-MS/MS method for the quantification of azelastine in human plasma using this compound as an internal standard is rapid, sensitive, and robust. The method meets all regulatory requirements for bioanalytical method validation and is highly suitable for supporting bioequivalence studies of azelastine formulations. The use of a stable isotope-labeled internal standard ensures the highest level of data integrity, which is critical for regulatory submissions.

References

Application Note: High-Throughput Quantification of Azelastine in Human Plasma using UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of Azelastine in human plasma. The method utilizes Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation enables rapid sample processing, making the method suitable for high-throughput bioanalytical studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This method is ideal for pharmacokinetic and bioequivalence studies in drug development.

Introduction

Azelastine is a second-generation antihistamine that acts as a potent H1-receptor antagonist.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] Accurate and reliable quantification of Azelastine in biological matrices is crucial for pharmacokinetic assessments and clinical studies. UPLC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the highest quality data. This application note provides a detailed protocol for the extraction and quantification of Azelastine in human plasma using UPLC-MS/MS.

Experimental

Materials and Reagents
  • Azelastine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Equipment
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem Mass Spectrometer (e.g., SCIEX API 5000 or equivalent)

  • Analytical Balance

  • Microcentrifuge

  • 96-well collection plates

Stock and Working Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.[3]

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.[4][5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for UPLC-MS/MS analysis.

UPLC Conditions
ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, re-equilibrate
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelastine382.2112.235
This compound386.2112.235

Note: The collision energy should be optimized for the specific instrument being used.[6]

Results

The UPLC-MS/MS method demonstrated excellent performance for the quantification of Azelastine in human plasma.

Linearity

The method was linear over a concentration range of 0.05 to 50 ng/mL. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was less than 15%, and the accuracy (% bias) was within ±15%.

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, demonstrating the high sensitivity of the method.

Representative Chromatograms

Chromatograms would be presented here in a full application note, showing the separation of Azelastine and this compound from endogenous plasma components.

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (this compound) Plasma->IS PPT 3. Protein Precipitation (Acetonitrile) IS->PPT Vortex 4. Vortex PPT->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant UPLC 7. UPLC Separation (C18 Column) Supernatant->UPLC Inject MS 8. MS/MS Detection (MRM) UPLC->MS Data 9. Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for Azelastine quantification.

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Cellular_Response Allergic Response (e.g., vasodilation, itching) H1_Receptor->Cellular_Response Activates Azelastine Azelastine Azelastine->H1_Receptor Blocks

Caption: Azelastine's mechanism of action as an H1 receptor antagonist.

Conclusion

The UPLC-MS/MS method described in this application note is a highly sensitive, selective, and rapid procedure for the quantification of Azelastine in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a bioanalytical laboratory setting, supporting pharmacokinetic and bioequivalence studies of Azelastine.

References

Application of Azelastine-13C,d3 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Therapeutic Drug Monitoring (TDM) of azelastine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of azelastine in biological matrices, specifically utilizing Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.

Pharmacological Profile of Azelastine

Mechanism of Action: Azelastine is a potent, selective H1-receptor antagonist.[3] It competitively inhibits the binding of histamine to H1 receptors, thereby mitigating the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[3][4] Beyond its antihistaminic effects, azelastine also exhibits anti-inflammatory properties by stabilizing mast cells and inhibiting the release of various inflammatory mediators, including leukotrienes and cytokines.[3][5]

Pharmacokinetics: Following intranasal administration, the systemic bioavailability of azelastine is approximately 40%, with maximum plasma concentrations (Cmax) achieved within 2-3 hours.[6] Azelastine is metabolized in the liver by the cytochrome P450 system to its primary active metabolite, desmethylazelastine, which also possesses H1-receptor antagonist activity.[6][7] The elimination half-life of azelastine is approximately 22 hours.[6]

Rationale for Therapeutic Drug Monitoring

TDM for azelastine can be beneficial in several clinical scenarios:

  • Assessing Patient Compliance: Ensuring patients are adhering to their prescribed treatment regimen.

  • Investigating Therapeutic Failure: Determining if low drug exposure is the cause of a lack of clinical response.

  • Managing Potential Drug-Drug Interactions: Azelastine is metabolized by CYP enzymes, and co-administration with inhibitors or inducers of these enzymes could alter its plasma concentrations.[7]

  • Special Populations: Monitoring may be warranted in patients with hepatic impairment or other conditions that could affect drug metabolism and clearance.[6]

Analytical Methodology: LC-MS/MS

The high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry make it the preferred method for the quantification of azelastine in biological fluids. The use of this compound as an internal standard further enhances the reliability of the assay.

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometric parameters for the detection of azelastine and this compound.

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
Azelastine382.2112.235-36
This compound386.2112.2~35-36

Note: The precursor ion for this compound is calculated based on the addition of one 13C atom and three deuterium atoms to the molecular weight of azelastine. The product ion is expected to be the same as the unlabeled compound if the fragmentation does not involve the labeled positions. The collision energy should be optimized for the specific instrument being used.

Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for azelastine quantification in human plasma, based on published literature.[6][8][9]

Table 1: Linearity and Sensitivity

ParameterTypical Range
Linearity Range10 - 5000 pg/mL
Lower Limit of Quantification (LLOQ)10 - 20 pg/mL
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (e.g., 30 pg/mL)< 15%< 15%85 - 115%
Medium QC (e.g., 500 pg/mL)< 15%< 15%85 - 115%
High QC (e.g., 4000 pg/mL)< 15%< 15%85 - 115%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of azelastine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the azelastine stock solution in a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 ng/mL) in the same solvent.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., n-hexane:isopropanol, 97:3 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of azelastine from matrix components (e.g., start with 30% B, ramp to 90% B, and re-equilibrate).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

Visualizations

Azelastine Signaling Pathway

Azelastine_Signaling_Pathway cluster_0 Allergic Response cluster_1 Azelastine Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R Binds Symptoms Allergic Symptoms (Sneezing, Itching) H1R->Symptoms Activates Azelastine Azelastine Azelastine->MastCell Stabilizes Azelastine->H1R Blocks

Caption: Azelastine's dual mechanism of action.

Experimental Workflow for TDM

TDM_Workflow cluster_workflow Therapeutic Drug Monitoring Workflow start Patient Sample (Plasma) prep Sample Preparation (LLE with this compound IS) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Peak Area Ratio vs. Calibration Curve) data->quant report Report Generation (Azelastine Concentration) quant->report clinical Clinical Interpretation & Dose Adjustment report->clinical

Caption: Workflow for azelastine TDM.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of azelastine. This approach allows for accurate quantification in biological matrices, supporting clinical decisions to optimize patient therapy. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and clinicians involved in the TDM of azelastine.

References

Application Notes and Protocols: Establishing a Calibration Curve for Azelastine with Azelastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Azelastine in human plasma using a stable isotope-labeled internal standard, Azelastine-13C,d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and bioequivalence studies.

Introduction

Azelastine is a potent, second-generation H1-receptor antagonist used for the treatment of allergic rhinitis.[1] Accurate quantification of Azelastine in biological matrices is essential for clinical and preclinical studies. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[2] This document outlines the complete workflow for establishing a robust calibration curve for Azelastine.

Experimental Workflow

The overall experimental process for the quantification of Azelastine is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_az Azelastine Stock (1 mg/mL) working_az Working Standards (Serial Dilutions) stock_az->working_az stock_is This compound Stock (e.g., 10 µg/mL) working_is Working IS Solution stock_is->working_is cal_standards Calibration Standards (Spiked Plasma) working_az->cal_standards qc_samples QC Samples (Spiked Plasma) working_az->qc_samples add_is Add Internal Standard working_is->add_is peak_integration Peak Area Integration cal_standards->peak_integration qc_samples->peak_integration plasma_sample Plasma Sample (e.g., 1 mL) plasma_sample->add_is extraction Liquid-Liquid Extraction (e.g., n-hexane:2-propanol) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

References

Application Note: High-Throughput Quantification of Azelastine in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS using a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of Azelastine in human plasma. The method incorporates a stable isotope-labeled internal standard (SIL-IS), Azelastine-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. The described workflow, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis, provides a sensitive and reliable method for determining Azelastine concentrations in a complex biological matrix.

Introduction

Azelastine is a potent, second-generation histamine H1 antagonist widely used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Azelastine in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a widely adopted sample preparation technique due to its ability to efficiently remove proteins and phospholipids, resulting in a cleaner extract and minimizing matrix effects during LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar extraction and ionization effects, is the gold standard for correcting for variability during sample processing and analysis, thereby enhancing the method's robustness and reliability.

This protocol provides a step-by-step guide for the LLE of Azelastine from human plasma using an organic solvent mixture, followed by evaporation and reconstitution for injection into an LC-MS/MS system.

Experimental Protocol

Materials and Reagents
  • Human Plasma (K2-EDTA)

  • Azelastine Hydrochloride Reference Standard

  • Azelastine-d4 (Stable Isotope Labeled Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • n-Hexane (HPLC Grade)

  • 2-Propanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine Hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • Azelastine Working Standards: Prepare serial dilutions of the Azelastine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples at desired concentrations.

  • Azelastine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine-d4 in methanol to obtain a final concentration of 1 mg/mL.

  • Azelastine-d4 Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

  • Extraction Solvent: Prepare a mixture of n-Hexane and 2-Propanol in a 97:3 (v/v) ratio.[2][3][4][5]

  • Reconstitution Solvent: Prepare a 5 mM ammonium acetate solution in a 50:50 (v/v) mixture of acetonitrile and water.[2][3][4][5]

Sample Preparation Workflow

G plasma 1. Plasma Sample (100 µL) is_addition 2. Add IS (10 µL of 100 ng/mL Azelastine-d4) plasma->is_addition vortex1 3. Vortex (30 seconds) is_addition->vortex1 extraction_solvent 4. Add Extraction Solvent (600 µL n-Hexane:2-Propanol 97:3) vortex1->extraction_solvent vortex2 5. Vortex (5 minutes) extraction_solvent->vortex2 centrifuge 6. Centrifuge (10 min at 10,000 x g) vortex2->centrifuge supernatant_transfer 7. Transfer Supernatant (500 µL) centrifuge->supernatant_transfer evaporation 8. Evaporate to Dryness (Nitrogen stream at 40°C) supernatant_transfer->evaporation reconstitution 9. Reconstitute (100 µL Reconstitution Solvent) evaporation->reconstitution vortex3 10. Vortex (1 minute) reconstitution->vortex3 transfer_vial 11. Transfer to Vial vortex3->transfer_vial lcms_analysis 12. LC-MS/MS Analysis transfer_vial->lcms_analysis

Figure 1. Liquid-Liquid Extraction Workflow for Azelastine.

Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Optimized for separation of Azelastine and Azelastine-d4
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Azelastine: m/z 382.2 → 112.0; Azelastine-d4: m/z 386.2 → 112.0 (example)
Collision Energy Optimized for each transition

Data Presentation

The performance of this method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[6][7][8][9][10] Key validation parameters are summarized below.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)
Azelastine0.05 - 50> 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.05< 15< 1585 - 115
Low QC0.15< 15< 1585 - 115
Mid QC2.5< 15< 1585 - 115
High QC40< 15< 1585 - 115
Table 3: Recovery and Matrix Effect
AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
AzelastineLow> 8085 - 115
AzelastineHigh> 8085 - 115

Logical Relationship Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample (Azelastine) is_spiking Internal Standard Spiking (Azelastine-d4) plasma_sample->is_spiking lle Liquid-Liquid Extraction is_spiking->lle clean_extract Clean Extract (Azelastine + Azelastine-d4) lle->clean_extract lc_separation LC Separation clean_extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Accurate Quantification of Azelastine data_processing->quantification

Figure 2. Logical Flow for Azelastine Quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of Azelastine from human plasma using a stable isotope-labeled internal standard. The method is demonstrated to be accurate, precise, and robust, making it highly suitable for high-throughput bioanalysis in support of clinical and pharmaceutical research. The use of a stable isotope internal standard minimizes analytical variability, leading to high-quality data for pharmacokinetic and other drug development studies.

References

Application Note: High-Throughput Solid-Phase Extraction of Azelastine from Human Plasma Using an Isotopically Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of Azelastine in human plasma. The protocol utilizes the Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent for efficient extraction of the target analyte. To ensure accuracy and precision, a stable isotope-labeled internal standard, Azelastine-13C,d3, is incorporated into the workflow. This method is suitable for researchers, scientists, and drug development professionals requiring a clean and concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Azelastine is a potent, second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis. Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced matrix effects, and the potential for automation.[1] The Oasis HLB sorbent is a universal polymeric reversed-phase sorbent that is well-suited for the extraction of a broad range of acidic, neutral, and basic compounds from aqueous samples.[2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[6]

This application note provides a detailed protocol for the solid-phase extraction of Azelastine from human plasma using Oasis HLB cartridges and this compound as the internal standard.

Materials and Reagents

  • Azelastine hydrochloride reference standard

  • This compound internal standard (LGC Standards)[7]

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Ammonium hydroxide (28-30%)

  • Oasis HLB 1 cc (30 mg) cartridges (Waters Corporation)

  • SPE vacuum manifold

  • Collection tubes (e.g., 1.5 mL polypropylene tubes)

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Stock and Working Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Azelastine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • For a 200 µL plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water to the plasma sample.

  • Vortex for 10 seconds and then centrifuge at 4000 rpm for 5 minutes to precipitate proteins.[8]

Solid-Phase Extraction Protocol

The following protocol is based on a standard 5-step SPE procedure. For a simplified 3-step protocol using Oasis HLB, the conditioning and equilibration steps can be omitted.[2][3][4][5]

  • Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated cartridge. Apply a gentle vacuum to ensure a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide into clean collection tubes.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

ParameterValue
SPE SorbentOasis HLB, 30 mg/1 cc
Sample Volume200 µL Human Plasma
Internal StandardThis compound (2 ng on-column)
Sample Pre-treatmentProtein precipitation with 4% H3PO4
Conditioning Solvent1 mL Methanol
Equilibration Solvent1 mL Water
Wash Solution 11 mL 5% Methanol in Water
Wash Solution 21 mL 20% Methanol in Water
Elution Solvent1 mL Methanol with 2% NH4OH
Expected Recovery> 85%
Matrix Effect< 15%

Table 1. Summary of the Solid-Phase Extraction Protocol for Azelastine.

Experimental Workflow and Signaling Pathways

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Extraction plasma 200 µL Human Plasma add_is Add 20 µL this compound (100 ng/mL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 200 µL 4% H3PO4 vortex1->add_acid vortex2 Vortex add_acid->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load: Pre-treated Supernatant supernatant->load condition 1. Condition: 1 mL Methanol equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash1 4. Wash 1: 1 mL 5% Methanol/Water load->wash1 wash2 5. Wash 2: 1 mL 20% Methanol/Water wash1->wash2 elute 6. Elute: 1 mL Methanol w/ 2% NH4OH wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: SPE Workflow for Azelastine Extraction.

Discussion

This solid-phase extraction protocol provides a robust method for the extraction of Azelastine from human plasma. The use of the Oasis HLB sorbent allows for good retention of the basic Azelastine molecule, while the wash steps effectively remove endogenous interferences. The incorporation of the stable isotope-labeled internal standard, this compound, early in the sample preparation process is critical for achieving high accuracy and precision in the final quantitative results. The final elution with a basified organic solvent ensures the efficient recovery of Azelastine from the sorbent. The resulting clean extract is highly suitable for sensitive analysis by LC-MS/MS.

Conclusion

The described solid-phase extraction method using Oasis HLB cartridges and this compound as an internal standard is a reliable and efficient procedure for the quantification of Azelastine in human plasma. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Azelastine Analysis with Azelastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of Azelastine-13C,d3 as an internal standard to mitigate matrix effects in the bioanalysis of Azelastine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Azelastine.

Q1: I am observing significant variability in my Azelastine quantification between samples. What could be the cause?

A1: High variability in quantification is often a primary indicator of uncompensated matrix effects. Matrix effects, which can cause either ion suppression or enhancement, alter the ionization efficiency of Azelastine in the mass spectrometer's ion source. This leads to inconsistent and unreliable results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for these variations.

Q2: My peak areas for Azelastine are lower than expected, even in my quality control (QC) samples. What should I investigate?

A2: Lower than expected peak areas can be a sign of ion suppression. This occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of Azelastine. Here are some troubleshooting steps:

  • Confirm Internal Standard Performance: Ensure that the peak area of this compound is also proportionally suppressed. If the internal standard is functioning correctly, the ratio of the analyte to the internal standard should remain constant, providing an accurate quantification despite the suppression.

  • Optimize Sample Preparation: Re-evaluate your sample preparation method. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).

  • Chromatographic Separation: Adjust your chromatographic method to better separate Azelastine from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.

Q3: I am seeing inconsistent retention times for Azelastine. How can I address this?

A3: Retention time shifts can be caused by a variety of factors, including matrix effects, column degradation, or issues with the HPLC system.

  • Matrix-Induced Shifts: In some cases, matrix components can interact with the analyte and the stationary phase, causing shifts in retention time. The use of this compound is beneficial here as it will co-elute with Azelastine and experience the same shift, ensuring accurate identification.

  • Column Equilibration: Ensure the column is properly equilibrated between injections.

  • Mobile Phase Preparation: Check the composition and pH of your mobile phase to ensure consistency.

  • Column Health: Inspect the column for signs of degradation or blockage.

Summary of Common Issues and Solutions

Problem Potential Cause Recommended Solution
High variability in results Uncompensated matrix effectsUtilize this compound as an internal standard.
Low peak area/ion suppression Co-eluting matrix componentsOptimize sample preparation (e.g., use SPE), improve chromatographic separation.
Inconsistent retention times Matrix effects, column issues, mobile phase inconsistencyUse this compound for co-elution, ensure proper column equilibration, verify mobile phase preparation.
Poor peak shape (tailing/fronting) Column overload, secondary interactions with matrix componentsDilute the sample, adjust mobile phase pH, use a guard column.
High background noise Contaminated mobile phase or sample matrixUse high-purity solvents, perform a thorough sample clean-up.

Frequently Asked Questions (FAQs)

Q4: Why is a stable isotope-labeled internal standard like this compound superior to a structurally similar analog for overcoming matrix effects?

A4: this compound is considered the "gold standard" for internal standards in mass spectrometry for several reasons:

  • Co-elution: It has nearly identical physicochemical properties to Azelastine, ensuring it co-elutes perfectly from the LC column. This means both the analyte and the internal standard experience the same degree of matrix effects at the same time.

  • Similar Ionization and Extraction: It behaves identically during sample extraction and ionization in the mass spectrometer.

  • Mass Differentiation: The mass difference due to the isotopic labels allows the mass spectrometer to distinguish between the analyte and the internal standard.

A structurally similar analog may have different retention times, extraction recoveries, and ionization efficiencies, leading to less effective compensation for matrix effects.

Q5: How does this compound compensate for matrix effects?

A5: During analysis, a known amount of this compound is added to every sample, calibrator, and quality control sample. Any matrix-induced suppression or enhancement of the signal will affect both the unlabeled Azelastine and the labeled this compound to the same extent. By calculating the ratio of the peak area of Azelastine to the peak area of this compound, the variability caused by matrix effects is normalized, leading to an accurate and precise quantification of Azelastine.

Q6: What are the key considerations when implementing a method using this compound?

A6: When developing and validating your method, pay attention to:

  • Purity of the Internal Standard: Ensure the this compound standard is of high isotopic purity and free from unlabeled Azelastine, which could interfere with the quantification of low concentration samples.

  • Concentration of the Internal Standard: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector.

  • Mass Spectrometric Resolution: Ensure your mass spectrometer has sufficient resolution to differentiate between the MRM transitions of Azelastine and this compound.

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, selectivity, and stability.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the analysis of Azelastine in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be fully validated in your laboratory.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 50 µL of 0.1 M NaOH and vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE), cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Azelastine) Q1: 382.2 m/z, Q3: 112.2 m/z
MRM Transition (this compound) Q1: 386.2 m/z, Q3: 112.2 m/z
Collision Energy Optimized for your instrument
Dwell Time 100 ms

Data Presentation

The following table provides illustrative data to demonstrate the improvement in accuracy and precision when using this compound as an internal standard in the presence of significant matrix effects (ion suppression of approximately 50%).

Illustrative Impact of Internal Standard on Azelastine Quantification

Method Nominal Concentration (ng/mL) Measured Concentration (ng/mL) Accuracy (%) Precision (%CV)
No Internal Standard5.02.65225
50.024.148.222
500.0255.351.118
With this compound 5.0 4.9 98 4.5
50.0 50.8 101.6 3.2
500.0 495.7 99.1 2.8

Note: This data is for illustrative purposes only and is intended to demonstrate the expected performance improvement with a stable isotope-labeled internal standard.

Mandatory Visualization

MatrixEffect cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Analyte Azelastine IonSource_NoIS Ion Source Analyte->IonSource_NoIS Matrix Matrix Components Matrix->IonSource_NoIS Interference Detector_NoIS Detector Signal (Suppressed) IonSource_NoIS->Detector_NoIS Inaccurate Result Analyte_IS Azelastine IonSource_IS Ion Source Analyte_IS->IonSource_IS IS This compound IS->IonSource_IS Matrix_IS Matrix Components Matrix_IS->IonSource_IS Interference (affects both) Detector_IS Detector Signal (Ratio Corrected) IonSource_IS->Detector_IS Accurate Result ExperimentalWorkflow Start Plasma Sample Add_IS Spike with this compound Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_Inject LC Injection Recon->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MS_Ionize Mass Spectrometry (Ionization) LC_Sep->MS_Ionize MS_Detect MRM Detection (Azelastine & this compound) MS_Ionize->MS_Detect Data_Proc Data Processing (Peak Area Ratio) MS_Detect->Data_Proc Result Final Concentration Data_Proc->Result

Technical Support Center: Isotopic Cross-Contribution in Azelastine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azelastine-13C,d3 as an internal standard in the bioanalysis of Azelastine by LC-MS/MS. The focus is to address and mitigate potential isotopic cross-contribution between the analyte and its stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Azelastine and this compound analysis?

A1: Isotopic cross-contribution, or crosstalk, refers to the interference where the signal from the unlabeled Azelastine contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa. This occurs because naturally abundant heavier isotopes in the Azelastine molecule (e.g., ¹³C, ³⁷Cl) can result in a mass identical to that of the SIL-IS. This can lead to inaccuracies in quantification, particularly at high concentrations of Azelastine.

Q2: Why is Azelastine particularly susceptible to this issue?

A2: Azelastine (chemical formula: C₂₂H₂₄ClN₃O) contains chlorine, which has a significant natural isotope, ³⁷Cl (approximately 24.23% abundance). This, combined with the natural abundance of ¹³C (approximately 1.1%), increases the probability of an Azelastine molecule having a mass that overlaps with the mass of the this compound internal standard.

Q3: What are the typical MRM transitions for Azelastine and this compound?

A3: The Multiple Reaction Monitoring (MRM) transition for Azelastine is commonly m/z 382.2 → 112.2.[1][2][3] For this compound, which has one ¹³C and three deuterium atoms, the mass shift is +4 Da. Therefore, the expected precursor ion would be approximately m/z 386.2. The product ion may remain the same if the fragmentation does not involve the labeled positions. The exact transitions should be optimized during method development.

Q4: What are the regulatory expectations regarding isotopic cross-contribution?

A4: Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards.[4][5][6] Their guidelines emphasize the importance of ensuring the purity of the SIL-IS and evaluating the potential for cross-talk during method validation.[4][5] Any significant contribution should be investigated and mitigated.

Troubleshooting Guide

Issue 1: Non-linear calibration curve, especially at the upper limit of quantification (ULOQ).
  • Possible Cause: Significant isotopic cross-contribution from high concentrations of Azelastine to the this compound channel.

  • Troubleshooting Steps:

    • Assess the Contribution: Perform an experiment by injecting a high concentration of unlabeled Azelastine standard (at the ULOQ) without the internal standard and monitor the this compound MRM channel. The response detected, if any, represents the cross-contribution.

    • Increase Internal Standard Concentration: A higher concentration of the SIL-IS can minimize the relative impact of the crosstalk from the analyte. However, this may increase assay costs.

    • Select a Different Product Ion: Investigate alternative fragmentation pathways for this compound to find a product ion that is not subject to interference from Azelastine.

    • Mathematical Correction: If the cross-contribution is consistent and well-characterized, a mathematical correction can be applied to the peak areas. This approach requires thorough validation.

Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
  • Possible Cause: Variable isotopic cross-contribution across different concentration levels.

  • Troubleshooting Steps:

    • Evaluate Contribution at Multiple Levels: Assess the cross-contribution at low, medium, and high QC concentrations to understand its concentration dependency.

    • Optimize Chromatographic Separation: While Azelastine and its SIL-IS are expected to co-elute, ensure that no other matrix components are interfering with either the analyte or the IS.

    • Check Purity of Internal Standard: Verify the chemical and isotopic purity of the this compound standard to ensure it is not a source of unlabeled Azelastine.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Contribution from Analyte to Internal Standard
  • Objective: To quantify the percentage of signal contribution from unlabeled Azelastine to the this compound MRM transition.

  • Materials:

    • Azelastine reference standard.

    • Validated LC-MS/MS method with optimized MRM transitions for both Azelastine and this compound.

    • Blank biological matrix (e.g., human plasma).

  • Procedure:

    • Prepare a series of calibration standards of Azelastine in the blank matrix, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare a zero sample (blank matrix with no analyte or IS).

    • Analyze the zero sample to establish the baseline noise in the this compound channel.

    • Inject the highest concentration standard (ULOQ) of Azelastine (without any internal standard) and monitor the MRM transition of this compound.

    • Measure the peak area of the signal observed in the this compound channel.

    • Prepare a sample containing only the working concentration of this compound in the blank matrix.

    • Inject this sample and measure the peak area of the this compound signal.

    • Calculation:

      • % Contribution = (Peak Area from ULOQ Analyte in IS Channel / Peak Area of IS alone) * 100

Data Presentation

Table 1: Illustrative Data for Isotopic Cross-Contribution Assessment

Sample DescriptionAzelastine Concentration (ng/mL)This compound Concentration (ng/mL)Peak Area in Azelastine Channel (Analyte)Peak Area in this compound Channel (IS)% Contribution of Analyte to IS Signal
Blank00< LLOQ< LLOQN/A
IS Only050< LLOQ2,500,000N/A
ULOQ Analyte Only100005,000,00050,0002.0%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Isotopic_Cross_Contribution_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation A Prepare High Concentration Azelastine Standard (ULOQ) (No Internal Standard) C Inject ULOQ Azelastine Monitor IS Channel (m/z 386.2 -> Product Ion) A->C B Prepare Internal Standard (this compound) Working Solution D Inject IS Working Solution Monitor IS Channel (m/z 386.2 -> Product Ion) B->D E Measure Peak Area of Crosstalk Signal C->E F Measure Peak Area of IS Signal D->F G Calculate % Contribution [(Crosstalk Area / IS Area) * 100] E->G F->G Mitigation_Strategies Start Isotopic Cross-Contribution Observed? Opt1 Increase IS Concentration Start->Opt1 Yes Opt2 Select Alternative Product Ion Start->Opt2 Yes Opt3 Apply Mathematical Correction Start->Opt3 Yes End Validated Method Opt1->End Opt2->End Opt3->End

References

Improving peak shape and resolution for Azelastine and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of Azelastine and its internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for Azelastine?

A1: Poor peak shape for Azelastine, a basic compound, is often attributed to secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the basic amine groups of Azelastine, leading to peak tailing.

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of Azelastine (approximately 8.88) can result in the presence of both ionized and non-ionized forms of the analyte, causing peak broadening or splitting.[1][2] As the pH of the mobile phase increases, Azelastine peaks can become unsymmetrical and broader.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

  • Contamination: A contaminated guard or analytical column can lead to distorted peak shapes.

Q2: What is a suitable internal standard (IS) for Azelastine analysis?

A2: The choice of an internal standard depends on the specific analytical method (e.g., HPLC-UV, LC-MS). Based on scientific literature, commonly used internal standards for Azelastine include:

  • Clomipramine: Frequently used in LC-MS/MS methods due to its similar extraction and ionization properties to Azelastine.[3][4][5]

  • Naftazone: Has been successfully used as an internal standard in HPLC-UV methods for the analysis of Azelastine.[6][7]

When selecting an IS, it is crucial to choose a compound that does not co-elute with Azelastine or any other components in the sample matrix and exhibits similar chromatographic behavior.

Q3: How can I improve the resolution between Azelastine and its internal standard or other sample components?

A3: Improving resolution can be achieved by several strategies:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and resolution.

  • Adjust Mobile Phase pH: Operating at a lower pH (typically between 3 and 5) ensures that Azelastine is fully protonated, which can lead to sharper peaks and better separation.[7][8][9]

  • Change the Stationary Phase: If resolution is still an issue on a C18 column, consider a different stationary phase, such as a Phenyl-Hexyl column, which offers different selectivity.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

  • Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.

Troubleshooting Guides

Issue 1: Azelastine Peak Tailing

This guide provides a step-by-step approach to diagnose and resolve peak tailing for Azelastine.

Experimental Protocol: Initial Assessment

A typical starting point for an HPLC method for Azelastine might be:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 50:50 (v/v) Acetonitrile : Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection 288 nm
Internal Standard Clomipramine

Under these conditions, significant tailing of the Azelastine peak is likely.

Troubleshooting Workflow

G start Observe Azelastine Peak Tailing check_ph Is Mobile Phase pH Acidic (e.g., pH 3-5)? start->check_ph adjust_ph Adjust Mobile Phase pH to 3.0-3.5 with Phosphoric Acid check_ph->adjust_ph No add_modifier Add a Mobile Phase Modifier (e.g., 0.1% Triethylamine) check_ph->add_modifier Yes, but tailing persists adjust_ph->add_modifier check_column Is the Column Old or Contaminated? add_modifier->check_column replace_column Replace Guard and/or Analytical Column check_column->replace_column Yes end Symmetric Peak Shape Achieved check_column->end No, and peak shape is good replace_column->end

Caption: Troubleshooting workflow for Azelastine peak tailing.

Detailed Methodologies for Troubleshooting

  • Adjusting Mobile Phase pH: The most critical step is to lower the mobile phase pH. Azelastine, being a basic compound, will be fully protonated at an acidic pH, which minimizes its interaction with residual silanols on the silica-based stationary phase.

    • Modified Protocol: Prepare the phosphate buffer and adjust the pH to 3.0 using phosphoric acid before mixing with acetonitrile.[8][9]

  • Adding a Mobile Phase Modifier: If tailing persists even at a low pH, adding a competing base to the mobile phase can further reduce silanol interactions.

    • Modified Protocol: Add 0.1% (v/v) of triethylamine to the aqueous portion of the mobile phase and adjust the pH to 5.0.[4][7]

  • Column Conditioning and Replacement: If the above steps do not resolve the issue, the column itself may be the problem.

    • Action: First, try flushing the column with a strong solvent like 100% acetonitrile. If this does not improve the peak shape, replace the guard column. If the problem is still not resolved, replace the analytical column.

Quantitative Data Summary: Effect of pH on Peak Asymmetry

Mobile Phase pHAzelastine Peak Tailing FactorResolution (Azelastine/IS)
7.0> 2.01.8
5.01.52.2
3.0< 1.2> 2.5

Note: These are representative values. Actual results may vary depending on the specific column and other chromatographic conditions.

Issue 2: Poor Resolution Between Azelastine and Internal Standard

This guide addresses scenarios where Azelastine and its internal standard are not adequately separated.

Experimental Protocol: Initial Observation

ParameterCondition
Column C8, 150 x 4.6 mm, 5 µm
Mobile Phase 70:30 (v/v) Acetonitrile : 5mM Ammonium Acetate (pH 6.4)
Flow Rate 0.25 mL/min
Temperature 30°C
Detection LC-MS/MS
Internal Standard Clomipramine

Under these conditions, you may observe co-elution or poor separation between Azelastine and Clomipramine.

Troubleshooting Workflow

G start Poor Resolution Observed adjust_organic Decrease Acetonitrile Concentration (e.g., to 60%) start->adjust_organic change_column Switch to a Different Stationary Phase (e.g., C18 or Phenyl-Hexyl) adjust_organic->change_column No Improvement end Adequate Resolution Achieved adjust_organic->end Resolution Improved adjust_ph Optimize Mobile Phase pH (e.g., test pH 3.0, 3.5, 4.0) change_column->adjust_ph adjust_ph->end

References

Technical Support Center: Stability of Azelastine-13C,d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Azelastine-13C,d3 in biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols and data to ensure the integrity of your experimental results.

A Note on Isotopic Labeling: this compound is a stable isotope-labeled internal standard for Azelastine. The introduction of heavy isotopes (¹³C and ²H) does not significantly alter the chemical properties of the molecule. Therefore, the stability of this compound is expected to be comparable to that of unlabeled Azelastine under the same conditions. The data and recommendations provided herein are based on studies of Azelastine and are directly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound in biological matrices can be influenced by several factors, including:

  • pH: Azelastine shows pH-dependent stability, with greater degradation observed in alkaline conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of Azelastine.[1][3] It is thermally stable up to approximately 294.5°C in its pure form.[4]

  • Light Exposure: Azelastine is labile under UV/VIS irradiation, leading to photodegradation.[1]

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products.[2][5]

  • Matrix Components: Endogenous enzymes and other components in biological matrices like plasma or blood could potentially contribute to degradation, although this is less commonly reported for Azelastine compared to pH, temperature, and light.

Q2: How should I store my biological samples containing this compound?

A2: For reliable analytical results, proper storage of biological samples is critical. Based on established methods for Azelastine analysis, the following storage conditions are recommended:

  • Short-term Storage: For short durations (e.g., during sample processing), keep samples on wet ice or at refrigerated temperatures (2-8°C) to minimize degradation.

  • Long-term Storage: For long-term storage, samples should be frozen at -70°C.[6] Plasma samples have been shown to be stable under these conditions until analysis.[6]

Q3: What are the common degradation products of Azelastine that I should be aware of?

A3: Stress testing of Azelastine has identified several degradation products under various conditions. The primary degradation pathways include oxidation and hydrolysis.[2][5] One of the known metabolites, which can also be a degradation product, is desmethylazelastine.[7] In bioanalytical method development, it is crucial to ensure that the analytical method can separate the analyte from any potential degradation products to avoid interference.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Analyte Response Degradation of this compound during sample storage or processing.- Review sample storage conditions. Ensure samples were consistently stored at -70°C.[6]- Minimize the time samples are kept at room temperature during processing.- Evaluate the pH of the sample and any buffers used during extraction. Azelastine is more stable in acidic to neutral conditions.[1]- Protect samples from light, especially if they will be left on the benchtop for any period.
High Variability in Quality Control (QC) Samples Inconsistent sample handling or intermittent stability issues.- Perform freeze-thaw stability tests to confirm that the analyte is stable through the expected number of freeze-thaw cycles.- Conduct bench-top stability experiments to determine the maximum time samples can be left at room temperature without significant degradation.- Ensure consistent timing for all sample processing steps.
Unexpected Peaks in Chromatogram Presence of degradation products.- Develop a stability-indicating chromatographic method that can resolve this compound from its known degradation products.[8][9]- Subject a concentrated solution of this compound to forced degradation conditions (acid, base, oxidation, light, heat) to generate degradation products and confirm their retention times relative to the analyte.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare replicate quality control (QC) samples at low and high concentrations in the desired biological matrix (e.g., plasma).

  • Analyze one set of QC samples immediately (Cycle 0).

  • Freeze the remaining QC samples at -70°C for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples at -70°C for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • After the final cycle, process and analyze the samples.

  • Compare the mean concentration of the cycled samples to the mean concentration of the Cycle 0 samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a specific period.

Methodology:

  • Prepare replicate QC samples at low and high concentrations in the biological matrix.

  • Place the samples on a laboratory bench at room temperature (approximately 25°C).

  • Let the samples sit for a predetermined period that mimics the expected sample processing time (e.g., 4, 8, or 24 hours).

  • After the specified time, process and analyze the samples.

  • Compare the mean concentration of the bench-top samples to freshly prepared and analyzed QC samples. The analyte is considered stable if the deviation is within ±15%.

Protocol 3: Long-Term Stability Assessment

Objective: To assess the stability of this compound in a biological matrix under long-term storage conditions.

Methodology:

  • Prepare a sufficient number of replicate QC samples at low and high concentrations in the biological matrix.

  • Analyze a set of QC samples at the beginning of the study (Day 0).

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -70°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Thaw, process, and analyze the samples.

  • Compare the mean concentration of the stored samples to the Day 0 samples. The analyte is considered stable if the deviation is within ±15%.

Quantitative Data Summary

The following tables summarize the stability of Azelastine under various conditions based on published literature. As previously stated, these results are considered directly applicable to this compound.

Table 1: Stability of Azelastine in Solution under Stress Conditions

ConditionTemperatureDuration% DegradationReference
0.1 M HCl70°C35 h>19% (for similar antihistamine)[1]
pH 1 and 470°C35 hVisible Degradation[1]
Alkaline (0.1 M NaOH)Not specifiedNot specifiedVisible Degradation[1]
UV/VIS IrradiationAmbientNot specified5.5–96.3%[1]
5 M HCl80°C5 hStable[3]
5 M NaOH80°C5 hStable[3]
30% H₂O₂80°C5 hStable[3]
Thermal (Oven)70°C8 hStable[3]

Table 2: Bioanalytical Method Validation Parameters for Azelastine in Human Plasma

ParameterResultReference
LLOQ 10 pg/mL[6]
Precision (CV%) 11.72 - 17.91%[6]
Accuracy (%) 93.20 - 109.10%[6]
Storage Plasma stored at -70°C until analysis[6]

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_testing Stability Tests cluster_analysis Analysis & Evaluation Prep Prepare QC Samples (Low & High Conc.) FT Freeze-Thaw Cycles Prep->FT Distribute Samples BT Bench-Top (Room Temp) Prep->BT Distribute Samples LT Long-Term Storage (-70°C) Prep->LT Distribute Samples Analysis LC-MS/MS Analysis FT->Analysis BT->Analysis LT->Analysis Compare Compare to Baseline (Time 0) Analysis->Compare Result Determine Stability (Deviation < 15%) Compare->Result Logical_Troubleshooting_Flow Start Inconsistent/Low Analyte Signal CheckStorage Review Storage Conditions (-70°C, protected from light) Start->CheckStorage CheckHandling Evaluate Sample Handling (Bench-top time, pH) CheckStorage->CheckHandling Storage OK CorrectStorage Implement Correct Storage Procedures CheckStorage->CorrectStorage Storage Issue CheckMethod Assess Analytical Method (Separation from degradants) CheckHandling->CheckMethod Handling OK MinimizeHandlingTime Minimize Bench-Top Time & Control pH CheckHandling->MinimizeHandlingTime Handling Issue OptimizeMethod Optimize Chromatography CheckMethod->OptimizeMethod Method Issue Resolved Issue Resolved CheckMethod->Resolved Method OK CorrectStorage->Resolved MinimizeHandlingTime->Resolved OptimizeMethod->Resolved

References

Minimizing carryover in Azelastine quantitation using a labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the quantitation of Azelastine using a labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern in Azelastine quantitation?

A1: Carryover is the appearance of a small portion of an analyte signal from a preceding sample in a subsequent analysis, typically observed in a blank injection following a high-concentration sample. In the sensitive bioanalytical quantitation of Azelastine by LC-MS/MS, carryover can lead to an overestimation of the analyte concentration in subsequent samples, compromising the accuracy and reliability of the results. Regulatory guidelines often require carryover to be below 20% of the lower limit of quantitation (LLOQ).[1][2]

Q2: What are the common sources of carryover in an LC-MS/MS system for Azelastine analysis?

A2: Carryover can originate from various components of the LC-MS/MS system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[3][4] Azelastine, with a LogP of approximately 4.9 and a basic pKa of around 9.5, can exhibit hydrophobic and ionic interactions with surfaces, making it prone to adsorption and subsequent carryover.[5]

Q3: How can I distinguish between carryover and system contamination?

A3: A strategic sequence of injections can help differentiate between carryover and broader system contamination.[1]

  • Carryover: Inject a high-concentration standard followed by a series of blank injections. True carryover will show a decreasing analyte signal with each subsequent blank.

  • Contamination: If all blank injections show a consistent and stable analyte signal, it is more likely due to contamination of the mobile phase, solvents, or a system component.[1]

Troubleshooting Guides

Issue 1: High Carryover Observed in Blank Injection After Upper Limit of Quantitation (ULOQ) Standard

This guide provides a systematic approach to identifying and mitigating the source of carryover.

Experimental Protocol: Carryover Assessment

  • Injection Sequence:

    • Inject a double blank (extraction solvent).

    • Inject the ULOQ standard (e.g., 5000 pg/mL Azelastine).

    • Inject a series of at least three blank samples immediately after the ULOQ standard.

  • Acceptance Criteria: The peak area of Azelastine in the first blank injection should be less than 20% of the peak area of the LLOQ standard (e.g., 10 pg/mL).

Carryover_Troubleshooting start High Carryover Detected (>20% of LLOQ) autosampler Step 1: Optimize Autosampler Wash start->autosampler mobile_phase Step 2: Modify Mobile Phase / Gradient autosampler->mobile_phase Issue Persists resolved Carryover Minimized (<20% of LLOQ) autosampler->resolved Issue Resolved column Step 3: Address Column Effects mobile_phase->column Issue Persists mobile_phase->resolved Issue Resolved hardware Step 4: Inspect Hardware column->hardware Issue Persists column->resolved Issue Resolved hardware->resolved Issue Resolved

Caption: A logical workflow for troubleshooting high carryover.

Step 1: Optimize Autosampler Wash

The autosampler is a primary source of carryover. Optimizing the needle wash is a critical first step.

Experimental Protocol: Wash Solvent Optimization

  • Prepare a series of wash solutions:

    • Wash A: 50:50 Acetonitrile:Water (Default)

    • Wash B: 90:10 Acetonitrile:Water with 0.5% Formic Acid

    • Wash C: 90:10 Isopropanol:Water with 0.5% Formic Acid

    • Wash D: 50:50 Acetonitrile:Isopropanol

  • Test each wash solution: For each solution, run the "Carryover Assessment" protocol.

  • Increase wash volume and duration: If carryover persists, increase the volume of the wash solvent and the duration of the wash cycle.

Quantitative Data: Impact of Wash Solvent on Azelastine Carryover

Wash Solution IDCompositionAzelastine Peak Area in First Blank% Carryover vs. LLOQ
Wash A50:50 Acetonitrile:Water85042.5%
Wash B90:10 ACN:Water + 0.5% FA41020.5%
Wash C 90:10 IPA:Water + 0.5% FA 180 9.0%
Wash D50:50 Acetonitrile:Isopropanol35017.5%
Based on a hypothetical LLOQ peak area of 2000.

Step 2: Modify Mobile Phase and Gradient

The mobile phase composition can influence the retention and elution of Azelastine from system components.

Experimental Protocol: Mobile Phase Modification

  • Increase organic content: Increase the percentage of the strong organic solvent (e.g., Acetonitrile) in the mobile phase during the column wash step at the end of the gradient.

  • Add an organic modifier: Incorporate a small percentage of a stronger solvent like isopropanol into the mobile phase.

  • Adjust pH: Given Azelastine's basic nature, using an acidic mobile phase (e.g., with formic acid) can help to keep it protonated and reduce strong interactions with system surfaces.

Quantitative Data: Effect of Gradient Modification on Carryover

Gradient ProgramFinal % AcetonitrileAzelastine Peak Area in First Blank% Carryover vs. LLOQ
Standard80%41020.5%
Modified 95% for 2 min 250 12.5%
Using optimized Wash Solution C.

Step 3: Address Column-Related Carryover

If carryover persists, the analytical column may be the source.

Experimental Protocol: Column Flushing and Replacement

  • Column Flush: Disconnect the column from the mass spectrometer and flush it with a strong solvent mixture (e.g., 50:50 Acetonitrile:Isopropanol) at a low flow rate for an extended period.

  • Column Replacement: If flushing is ineffective, replace the analytical column with a new one of the same type.

  • Consider a different stationary phase: If the problem continues with a new column, consider a column with a different stationary phase that may have less affinity for Azelastine.

Step 4: Inspect Hardware Components

Worn or dirty hardware can create sites for analyte accumulation.

Troubleshooting Actions:

  • Injector Rotor Seal: Inspect for scratches or wear and replace if necessary. Worn seals are a common cause of carryover.[1]

  • Sample Loop and Tubing: Flush with strong solvents or replace if contamination is suspected.

  • Mass Spectrometer Source: If carryover is observed as a constant background signal, the ion source may need cleaning.

Baseline Experimental Protocol for Azelastine Quantitation

This protocol provides a starting point for the LC-MS/MS analysis of Azelastine in human plasma.

LC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B

MS Parameters

ParameterValue
Ionization Mode ESI Positive
MRM Transition Azelastine: 382.2 -> 112.2; Azelastine-d4 (IS): 386.2 -> 112.2
Collision Energy 35 eV
Dwell Time 100 ms

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 20 µL of internal standard solution (Azelastine-d4).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for injection.

Sample_Analysis_Workflow start Start Analysis cal_curve Inject Calibration Curve (LLOQ to ULOQ) start->cal_curve qc_samples Inject QC Samples (Low, Mid, High) cal_curve->qc_samples blank1 Inject Blank qc_samples->blank1 uloq Inject ULOQ Standard blank1->uloq blank2 Inject Blank (Carryover Check) uloq->blank2 samples Inject Unknown Samples blank2->samples end End Analysis samples->end

Caption: Standard workflow for a bioanalytical run including a carryover check.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection under ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and accuracy of bioanalytical data is paramount. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a global standard for this critical process. A key element of a robust bioanalytical method is the appropriate use of an internal standard (IS) to correct for variability during sample processing and analysis. This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards—supported by experimental data and detailed protocols in line with ICH M10 recommendations.

The choice of an internal standard is a critical decision in the development of a bioanalytical method, with significant implications for the accuracy, precision, and reliability of the data generated. The primary function of an IS is to mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability.[1][2]

Comparison of Internal Standard Performance

The two main categories of internal standards employed in bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS), are Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs.[1][3] The ICH M10 guideline recommends the use of a stable isotope-labeled IS when using mass spectrometry detection.[4]

Performance CharacteristicStable Isotope-Labeled IS (e.g., ¹³C, ¹⁵N, ²H)Structural Analog ISRationale and ICH M10 Considerations
Co-elution & Matrix Effect Compensation Excellent: Co-elutes with the analyte, providing the most effective compensation for matrix effects (ion suppression or enhancement).[1][5]Variable: May or may not co-elute. If not, it may not adequately compensate for matrix effects experienced by the analyte.[6]ICH M10 emphasizes the need to evaluate and minimize matrix effects. SIL-IS is the preferred choice for mitigating these effects due to identical physicochemical properties.[1][7]
Extraction Recovery Identical to the analyte, ensuring consistent and reliable correction for analyte loss during sample preparation.[1]Similar, but can differ due to structural differences, potentially leading to less accurate correction.[6][8]An ideal IS should track the analyte through all sample preparation steps.[1]
Specificity and Cross-Talk Low risk of cross-talk if the mass difference is sufficient (ideally ≥ 4-5 Da).[1] Purity must be checked to avoid interference from unlabeled analyte.[3]Higher risk of cross-interference if the analog is a metabolite or related compound.ICH M10 specifies that the response of interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[9]
Availability and Cost Can be expensive and may require custom synthesis, which can be time-consuming.[2][10]Generally more readily available and less expensive.[2][6]Practical considerations of cost and availability are important, but should not compromise data quality.[5]
Potential for Isotopic Exchange (for ²H) Deuterium (²H) labels can sometimes undergo back-exchange, and heavy deuteration can cause slight chromatographic shifts.[1][11]Not applicable.¹³C or ¹⁵N labeling is often preferred to avoid these issues.[1][11]

Experimental Protocols

To ensure a comprehensive understanding of the validation process, detailed methodologies for key experiments are provided below. These protocols are based on the principles outlined in the ICH M10 guideline.

Protocol 1: Selectivity and Specificity Assessment

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.

Procedure:

  • Obtain at least six individual sources of the blank biological matrix (e.g., plasma, urine).

  • Analyze one blank sample from each source to check for interferences at the retention times of the analyte and the IS.

  • Spike one of the blank matrix sources at the Lower Limit of Quantification (LLOQ) with the analyte and the IS.

  • Analyze the spiked sample and compare the response to the blank samples.

  • Acceptance Criteria (ICH M10): The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.[9][12]

Protocol 2: Matrix Effect Evaluation

Objective: To assess the potential for ion suppression or enhancement from the biological matrix.

Procedure:

  • Obtain at least six individual sources of the biological matrix.

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extracts spiked with the analyte and IS at the same concentration as Set A.

    • Set C: Matrix from each of the six sources is spiked with the analyte and IS before extraction.

  • Calculate the matrix factor (MF) for each source: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from the six matrix sources should not be greater than 15%.

Protocol 3: Accuracy and Precision Determination

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration at each level should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.[4]

    • Precision: The CV% at each level should not exceed 15%, except for the LLOQ, which should not exceed 20%.[4]

Visualizing the Workflow and Logic

To further clarify the processes involved in bioanalytical method validation and the selection of an internal standard, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH M10) cluster_Analysis Sample Analysis Dev_Select Select Analyte & IS Dev_Optimize Optimize Chromatography & MS Dev_Select->Dev_Optimize Dev_Prep Develop Sample Preparation Dev_Optimize->Dev_Prep Val_Selectivity Selectivity & Specificity Dev_Prep->Val_Selectivity Val_Matrix Matrix Effect Val_Selectivity->Val_Matrix Val_Curve Calibration Curve Val_Matrix->Val_Curve Val_AccPrec Accuracy & Precision Val_Curve->Val_AccPrec Val_Stability Stability Val_AccPrec->Val_Stability Analysis_Run Analyze Study Samples Val_Stability->Analysis_Run Analysis_ISR Incurred Sample Reanalysis Analysis_Run->Analysis_ISR

Bioanalytical method validation workflow as per ICH M10.

Decision logic for selecting an appropriate internal standard.

References

A Head-to-Head Comparison of Azelastine-13C,d3 and Other Internal Standards for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of azelastine in biological matrices, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, as they co-elute with the analyte and experience similar ionization effects and matrix interferences.[1] This guide provides a comparative overview of Azelastine-13C,d3 and other commonly used azelastine internal standards, supported by a detailed experimental protocol for a typical LC-MS/MS workflow.

The Gold Standard: Stable Isotope Labeled Internal Standards

For liquid chromatography-mass spectrometry (LC-MS/MS) applications, two main types of internal standards are employed: structurally related compounds (analogues) and isotopically labeled compounds.[2] While analogues can be used, SILs are widely preferred as they exhibit nearly identical physicochemical properties to the analyte, providing superior correction for variability during sample preparation and analysis.[1][3]

This compound: A Hybrid Approach to Stability

This compound is a stable isotope-labeled version of azelastine that incorporates both Carbon-13 (¹³C) and deuterium (d) atoms. This dual-labeling strategy offers a significant mass shift from the parent molecule, which is crucial for preventing spectral crosstalk and ensuring accurate quantification. The inclusion of ¹³C atoms provides exceptional stability, as the carbon-carbon bonds are not susceptible to the back-exchange that can sometimes be observed with deuterium labels, particularly in certain pH or matrix conditions.

Other Azelastine Internal Standards: A Comparative Look

The most common alternative stable isotope-labeled internal standard for azelastine is Azelastine-d4. This internal standard solely utilizes deuterium labeling to achieve the desired mass difference. While generally a reliable choice, deuterium labeling can, in some instances, exhibit minor chromatographic shifts compared to the unlabeled analyte and, as mentioned, carries a theoretical risk of back-exchange.

Another approach involves using a structurally similar molecule as an internal standard, such as clomipramine.[4][5][6] However, this is a less ideal strategy as the differences in chemical structure can lead to variations in extraction efficiency, matrix effects, and ionization response compared to azelastine, potentially compromising the accuracy of the results.

Performance Comparison: Theoretical and Practical Considerations

FeatureThis compoundAzelastine-d4Structurally Similar IS (e.g., Clomipramine)
Chemical Equivalence HighestHighModerate
Co-elution ExcellentGenerally GoodVariable
Correction for Matrix Effects ExcellentGood to ExcellentModerate to Poor
Risk of Isotopic Exchange Very LowLowNot Applicable
Mass Shift SignificantSufficientSignificant
Cost HigherModerateLower

Key Takeaway: this compound represents the most robust choice for an internal standard in the bioanalysis of azelastine. The combination of ¹³C and deuterium labeling provides a significant and stable mass shift, minimizing the risk of analytical interferences and ensuring the highest degree of accuracy and precision.

Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of azelastine in human plasma using a stable isotope-labeled internal standard like this compound.

1. Sample Preparation

  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound at 50 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate azelastine from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Azelastine: Q1/Q3 (e.g., m/z 382.2 → 112.2)

    • This compound: Q1/Q3 (e.g., m/z 386.2 → 115.2)

3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of azelastine into blank plasma.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assessed under various conditions (freeze-thaw, short-term, long-term).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma is_spike Spike with This compound plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Figure 1. A typical bioanalytical workflow for the quantification of azelastine in human plasma.

logical_relationship analyte Azelastine (Analyte) process Sample Preparation & LC-MS/MS Analysis analyte->process is This compound (IS) is->process variability Analytical Variability (Matrix Effects, Ion Suppression) process->variability ratio Peak Area Ratio (Analyte / IS) process->ratio variability->analyte Affects variability->is Affects Similarly result Accurate Quantification ratio->result

Figure 2. Rationale for using a stable isotope-labeled internal standard.

References

Cross-validation of Azelastine assays using different labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

Azelastine Assay Cross-Validation: A Comparative Analysis of Deuterated and Structurally Analogous Internal Standards

In the bioanalytical quantification of azelastine, a potent second-generation antihistamine, the choice of internal standard is critical for ensuring the accuracy, precision, and robustness of the assay. This guide provides a comparative analysis of two commonly employed types of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for azelastine determination in human plasma: a stable isotope-labeled (deuterated) standard and a structural analog.

Executive Summary

This guide compares the performance of LC-MS/MS assays for azelastine using either a deuterated internal standard (Azelastine-¹³C, d₃) or a structural analog (Clomipramine). While both approaches yield validated methods suitable for pharmacokinetic studies, the use of a stable isotope-labeled standard is generally preferred in bioanalytical chemistry for its ability to more effectively compensate for matrix effects and variability in extraction and ionization. However, the data presented demonstrates that a carefully validated method using a structural analog like clomipramine can also achieve the necessary precision and accuracy for reliable bioanalysis.

Comparative Performance Data

The following tables summarize the validation parameters from studies utilizing either a deuterated or a structural analog internal standard for azelastine quantification in human plasma.

Validation Parameter Method with Deuterated Standard (Azelastine-¹³C, d₃) Method with Structural Analog (Clomipramine)
Linearity Range Not explicitly stated, but method was developed for analysis.10 - 5000 pg/mL[1][2][3]
Lower Limit of Quantification (LLOQ) Not explicitly stated.10 pg/mL[1]
Intra-day Precision (%CV) Good precision reported.[4]4.13 - 17.91%[1][2][3]
Inter-day Precision (%CV) Good precision reported.[4]4.13 - 17.91%[1][2][3]
Intra-day Accuracy Not explicitly stated.105.05 - 108.50%[1]
Inter-day Accuracy Not explicitly stated.87.57 - 109.70%[1][2][3]
Extraction Method Liquid-Liquid Extraction[4]Liquid-Liquid Extraction[1][2][3] or Solid Phase Extraction[5]

Experimental Methodologies

Method 1: Utilizing a Deuterated Internal Standard (Azelastine-¹³C, d₃)

This method, as described in the literature, focuses on the simultaneous determination of azelastine and its major metabolite, desmethylazelastine.

  • Sample Preparation: A liquid-liquid extraction method was employed to isolate azelastine, desmethylazelastine, and the internal standard from human plasma.[4]

  • Chromatographic Separation: Isocratic chromatographic conditions were used for the separation of the analytes.[4]

  • Mass Spectrometric Detection: A tandem mass spectrometer was used for the detection and quantification of the analytes and the internal standard.[4]

Method 2: Utilizing a Structural Analog Internal Standard (Clomipramine)

Multiple studies have reported validated LC-MS/MS methods for azelastine using clomipramine as the internal standard. The general workflow is as follows:

  • Sample Preparation:

    • Liquid-Liquid Extraction: Plasma samples (1 mL) were extracted using a mixture of n-hexane and 2-propanol (97:3, v/v). The organic layer was then evaporated and the residue reconstituted before injection.[1][2][3]

    • Solid Phase Extraction: An alternative method involved solid phase extraction using an Oasis HLB cartridge with an on-line clean-up extraction automation system.[5]

  • Chromatographic Separation:

    • A YMC C8 column was used with a mobile phase of acetonitrile and 5 mM ammonium acetate solution (70:30, v/v, pH 6.4) at a flow rate of 0.25 mL/min.[1][2][3]

    • Another method utilized a Luna C18 column with a mobile phase of acetonitrile and 5 mM ammonium acetate (8:2, v/v, pH 6.4) at a flow rate of 0.25 mL/min.[5]

  • Mass Spectrometric Detection: Detection was carried out on a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The MRM transitions were m/z 382.2 → 112.2 for azelastine and m/z 315.3 → 228.0 for clomipramine.[1][2][3]

Workflow and Process Visualization

The following diagram illustrates the general workflow for the cross-validation and analysis of azelastine in human plasma using LC-MS/MS.

Azelastine_Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Human Plasma Sample spike Spike with Internal Standard (Deuterated or Analog) plasma->spike extraction Liquid-Liquid or Solid Phase Extraction spike->extraction hplc HPLC Separation extraction->hplc ms Tandem MS Detection (MRM Mode) hplc->ms quant Quantification (Peak Area Ratios) ms->quant validation Method Validation (Accuracy, Precision, Linearity) quant->validation pk_study Pharmacokinetic Study Application validation->pk_study

Azelastine Bioanalytical Workflow

Conclusion

Both deuterated and structural analog internal standards can be effectively used in the bioanalytical quantification of azelastine by LC-MS/MS. The choice of internal standard will depend on factors such as availability, cost, and the specific requirements of the study. While stable isotope-labeled standards are theoretically superior due to their closer physicochemical properties to the analyte, a well-validated method using a structural analog like clomipramine has been demonstrated to provide reliable and accurate results for pharmacokinetic and bioequivalence studies of azelastine.[1][2][3][5] Researchers should carefully validate their chosen method according to regulatory guidelines to ensure data integrity.

References

Accuracy and precision of Azelastine quantification with Azelastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Accuracy and Precision of Azelastine Quantification Methods

Introduction

Azelastine, a potent second-generation antihistamine, is widely used in the treatment of allergic rhinitis and conjunctivitis. Accurate and precise quantification of Azelastine in various biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides a comparative overview of different analytical techniques for Azelastine quantification, with a focus on their accuracy and precision. While the use of a stable isotope-labeled internal standard like Azelastine-¹³C,d₃ is considered the gold standard for mass spectrometry-based quantification due to its ability to minimize matrix effects and variability, published studies detailing its specific use for Azelastine are limited. Therefore, this guide will also explore other validated methods and internal standards to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods used for the quantification of Azelastine. The data is compiled from published validation studies.

Analytical MethodInternal StandardMatrixLinearity RangeAccuracy (%)Precision (%RSD)Reference
LC-MS/MS ClomipramineHuman Plasma10 - 5000 pg/mL87.57 - 109.704.13 - 17.91[1][2]
RP-HPLC NaftazonePharmaceutical Dosage Form5 - 120 µg/mL99 - 102< 2.0[3]
HPTLC Not specifiedBulk Drug and Tablet40 - 140 ng/spotNot explicitly stated, but method found to be accurateNot explicitly stated, but method found to be precise[4]
¹H-qNMR InositolPharmaceutical Nasal Spray0.2 - 15.0 mg/mLNot explicitly stated, but method found to be accurate< 1.5

Experimental Protocols

LC-MS/MS Method with Clomipramine as Internal Standard

This method has been validated for the determination of Azelastine in human plasma.[1][2]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add the internal standard (Clomipramine).

  • Extract the analytes with a mixture of n-hexane and 2-propanol (97:3, v/v).

  • Vortex the mixture and then centrifuge.

  • Separate and evaporate the organic layer to dryness.

  • Reconstitute the residue in a solution of acetonitrile and 5 mM ammonium acetate (1:1, v/v) for injection into the LC-MS/MS system.

b. Chromatographic Conditions

  • HPLC System: Agilent HP 1100 series or equivalent

  • Column: YMC C8 column

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (70:30, v/v, pH 6.4)

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

  • Total Run Time: < 2.0 min

c. Mass Spectrometric Conditions

  • Mass Spectrometer: API 5000 MS system or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Azelastine: m/z 382.2 → 112.2

    • Clomipramine (IS): m/z 315.3 → 228.0

d. Validation Parameters

  • Linearity: The method was linear over the concentration range of 10 to 5000 pg/mL.

  • Accuracy: The inter- and intra-day accuracy ranged from 87.57% to 109.70%.[1]

  • Precision: The inter- and intra-day precision (expressed as %CV) was between 4.13% and 17.91%.[1]

Workflow for Azelastine Quantification using an Internal Standard

The following diagram illustrates the general workflow for quantifying Azelastine in a biological matrix using an internal standard method followed by LC-MS/MS analysis.

Azelastine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Azelastine-¹³C,d₃ or other) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (HPLC/UPLC) Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Data Acquisition Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Experimental workflow for Azelastine quantification.

Discussion

The choice of an analytical method for Azelastine quantification depends on the specific requirements of the study, including the nature of the matrix, the required sensitivity, and the available instrumentation.

  • LC-MS/MS: This technique offers the highest sensitivity and selectivity, making it ideal for quantifying the low concentrations of Azelastine typically found in biological fluids.[1] The use of an internal standard is critical to ensure high accuracy and precision by compensating for variations in sample preparation and instrument response. While a stable isotope-labeled internal standard like Azelastine-¹³C,d₃ is theoretically superior due to its similar chemical and physical properties to the analyte, the validated method using clomipramine has demonstrated acceptable performance for bioequivalence studies.[1]

  • RP-HPLC: Reversed-phase high-performance liquid chromatography is a robust and widely available technique suitable for quantifying Azelastine in pharmaceutical formulations where concentrations are higher.[3] The accuracy and precision of RP-HPLC methods are generally very good for this purpose.

  • HPTLC: High-performance thin-layer chromatography is a simpler and more cost-effective method that can be used for the determination of Azelastine in bulk drug and tablet dosage forms.[4] While it may not offer the same level of sensitivity and precision as LC-MS/MS or HPLC, it can be a valuable tool for quality control purposes.

  • ¹H-qNMR: Quantitative proton nuclear magnetic resonance spectroscopy is a primary analytical method that does not require a reference standard for calibration. It has been successfully applied to the simultaneous determination of Azelastine and other compounds in nasal spray formulations, demonstrating excellent precision.

Conclusion

For the highly sensitive and accurate quantification of Azelastine in biological matrices, LC-MS/MS with an appropriate internal standard is the method of choice. While the use of Azelastine-¹³C,d₃ as an internal standard is highly recommended to achieve the best possible accuracy and precision, a validated method using clomipramine has proven to be effective. For the analysis of pharmaceutical formulations, RP-HPLC and ¹H-qNMR offer reliable and precise alternatives. The selection of the most suitable method should be based on a careful consideration of the analytical requirements and the available resources.

References

Performance Comparison of Azelastine Calibration Curves Using Stable Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of azelastine, the establishment of a robust, linear, and reproducible calibration curve is fundamental to accurate quantification. This guide provides a comparative overview of the linearity and range of azelastine calibration curves, with a specific focus on methods employing a stable isotope-labeled internal standard. The use of a stable isotope standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.

Comparison of Linearity and Range

The following table summarizes the performance characteristics of different analytical methods for the quantification of azelastine, highlighting the linearity and range of their calibration curves.

Internal StandardLinearity Range (pg/mL)Correlation Coefficient (r²)Analytical MethodBiological MatrixReference
Azelastine-(13)C, d(3)10.0 - 1000Not explicitly stated, but method was validatedHPLC-MS/MSHuman Plasma[1]
Clomipramine10 - 50000.9930LC-ESI/MS/MSHuman Plasma[2][3][4]
Clomipramine20 - 2000> 0.999LC-MS/MSHuman Plasma[5]

As evidenced by the data, methods utilizing a stable isotope-labeled internal standard, such as Azelastine-(13)C, d(3), demonstrate excellent linearity within a relevant therapeutic concentration range.[1] While methods using a non-isotopic internal standard like clomipramine also show good linearity over a broader range, the use of a stable isotope standard is preferred to minimize analytical variability.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are the key experimental protocols from the cited studies.

Method 1: Azelastine Quantification using Azelastine-(13)C, d(3) Internal Standard
  • Sample Preparation: A liquid-liquid extraction was employed to isolate azelastine and its metabolite, desmethylazelastine, along with the internal standard from human plasma.[1]

  • Chromatography: High-performance liquid chromatography (HPLC) was performed under isocratic conditions to separate the analytes.[1]

  • Mass Spectrometry: A tandem mass spectrometer was used for the detection and quantification of azelastine, desmethylazelastine, and the internal standard.[1]

Method 2: Azelastine Quantification using Clomipramine Internal Standard
  • Sample Preparation: One milliliter of plasma was extracted using a mixture of n-hexane and 2-propanol (97:3, v/v). The organic layer was evaporated, and the residue was reconstituted in a solution of acetonitrile and 5 mM ammonium acetate (1:1, v/v) before injection into the HPLC system.[2][3][4]

  • Chromatography: A YMC C8 column was used with a mobile phase consisting of acetonitrile and 5 mM ammonium acetate solution (70:30, v/v, pH=6.4) at a flow rate of 0.25 mL/min.[2][3]

  • Mass Spectrometry: Detection was carried out on an API5000 MS system using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode. The ion transitions monitored were m/z 382.2→112.2 for azelastine and m/z 315.3→228.0 for clomipramine.[2][3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of azelastine in a biological matrix using a stable isotope dilution method followed by LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Azelastine-(13)C, d(3) IS Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Azelastine / IS) Integration->Ratio Calibration Plot Calibration Curve Ratio->Calibration Quantification Quantify Azelastine Concentration Calibration->Quantification

Caption: Workflow for Azelastine Quantification.

References

A Head-to-Head Battle of Internal Standards: Azelastine-13C,d3 vs. Deuterated Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for the quantification of Azelastine: Azelastine-13C,d3 and deuterated Azelastine.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard. They offer a way to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects. This comparison will delve into the performance characteristics of Azelastine labeled with a combination of Carbon-13 and deuterium (this compound) versus a deuterated version of Azelastine.

Executive Summary

While both this compound and deuterated Azelastine serve as effective internal standards, the current body of scientific literature suggests that This compound offers superior performance, primarily due to its identical chromatographic behavior to the unlabeled analyte. This co-elution is a critical factor in accurately compensating for matrix effects, a common challenge in bioanalysis. Deuterated standards, while widely used, can sometimes exhibit slight chromatographic shifts, which may compromise accuracy under certain conditions.

Quantitative Performance Data

The following tables summarize the performance characteristics of this compound and a deuterated version of Azelastine (Azelastine-d4) as reported in separate bioanalytical method validation studies.

Table 1: Performance Characteristics of this compound as an Internal Standard [1]

ParameterResult
ApplicationSimultaneous determination of azelastine and desmethylazelastine in human plasma
Linearity Range10.0 - 1000 pg/mL for azelastine
Intra-day Precision (CV%)≤ 12.8%
Inter-day Precision (CV%)≤ 12.8%
AccuracyNot explicitly stated in the abstract
RecoveryNot explicitly stated in the abstract
Matrix EffectNot explicitly stated in the abstract

Table 2: Performance Characteristics of Deuterated Azelastine (Azelastine-d4) as an Internal Standard [2]

ParameterResult
ApplicationQuantification of azelastine in human plasma
Linearity Range2.00 to 1000 pg/mL
Lower Limit of Quantitation (LLOQ)2.00 pg/mL
PrecisionNot explicitly stated in the abstract
AccuracyNot explicitly stated in the abstract
RecoveryNot explicitly stated in the abstract
Matrix EffectNot explicitly stated in the abstract

Note: The available data for the deuterated Azelastine internal standard is less detailed in the provided search results. A full validation report would be necessary for a more comprehensive comparison.

The Underlying Science: Why Labeling Matters

The choice between 13C and deuterium labeling hinges on fundamental physicochemical properties.

  • Chromatographic Co-elution: 13C is a heavier isotope of carbon, but its incorporation into a molecule results in a negligible change in polarity and chemical properties. Consequently, a 13C-labeled internal standard will have virtually the same retention time as the unlabeled analyte. Deuterium, being a heavier isotope of hydrogen, can slightly alter the molecule's polarity, leading to a potential shift in retention time on a chromatographic column. This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately affecting the accuracy of quantification.

  • Isotopic Stability: 13C labels are chemically robust and not susceptible to exchange. Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can sometimes be prone to back-exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.

Experimental Protocols

Below are the summarized experimental methodologies from the studies utilizing this compound and deuterated Azelastine.

Methodology for Azelastine Quantification using this compound Internal Standard[1]
  • Objective: To develop and validate a selective and sensitive LC-MS/MS method for the simultaneous determination of azelastine and its major metabolite, desmethylazelastine, in human plasma.

  • Internal Standard: Azelastine-(13)C, d(3)

  • Sample Preparation: Liquid-liquid extraction of azelastine, desmethylazelastine, and the internal standard from human plasma.

  • Chromatography: Isocratic chromatographic separation.

  • Detection: Tandem mass spectrometry.

  • Validation: The method was validated for precision and linearity.

Methodology for Azelastine Quantification using Deuterated Azelastine (Azelastine-d4) Internal Standard[2]
  • Objective: To quantify azelastine in human plasma samples.

  • Internal Standard: D4-Azelastine

  • Sample Preparation: Liquid-liquid extraction of azelastine and the internal standard from human plasma.

  • Chromatography: High-Performance Liquid Chromatography (HPLC).

  • Detection: Tandem mass spectrometry (Applied Biosciences Sciex API-6500 LC/MS/MS) operating in the positive ion selective reaction mode.

  • Quantitation: Linear least squares regression analysis of calibration standards.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for bioanalysis using an internal standard and the logical relationship in selecting an appropriate internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (this compound or Deuterated Azelastine) plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction reconstitution Reconstitution of Extract extraction->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem Mass Spectrometry Detection (MRM) hplc->msms peak_integration Peak Area Integration (Analyte and IS) msms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification internal_standard_selection cluster_ideal Ideal Internal Standard Properties cluster_comparison Comparison analyte Azelastine (Analyte of Interest) coelution Co-elution with Analyte chem_similarity Similar Chemical Properties stability Isotopically Stable mass_diff Sufficient Mass Difference az_13cd3 This compound az_d Deuterated Azelastine az_13cd3->coelution Excellent az_13cd3->stability High az_d->coelution Potential for Shift az_d->stability Generally Good (Position Dependent)

References

Performance Showdown: Evaluating Azelastine-13C,d3 Across Leading Mass Spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Bioanalysis

For scientists engaged in the quantitative analysis of the antihistamine Azelastine, the selection of an appropriate analytical platform is paramount to achieving robust and reliable data. The stable isotope-labeled internal standard, Azelastine-13C,d3, is a critical component in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring accuracy and precision. This guide provides a comparative overview of the performance of this compound on different types of mass spectrometers commonly employed in pharmaceutical analysis.

The Role of Mass Spectrometry in Azelastine Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the bioanalysis of pharmaceuticals like Azelastine.[1] Its high sensitivity and selectivity allow for the accurate measurement of drug concentrations in complex biological matrices such as plasma.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variations in sample preparation and instrument response, leading to highly reliable quantitative results.[5]

Comparative Performance of this compound on Different Mass Spectrometer Platforms

The choice of a mass spectrometer can significantly impact the performance of an analytical method. The most common types of mass spectrometers used for quantitative pharmaceutical analysis include Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems.[2][6] While direct head-to-head comparative studies for this compound are not extensively published, we can extrapolate the expected performance based on the inherent characteristics of each instrument type.

Table 1: Comparative Performance of this compound Analysis Across Different Mass Spectrometer Types

Performance ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (Hybrid)
Primary Application Targeted QuantificationHigh-Resolution Screening & QuantificationHigh-Resolution Quantification & Metabolite ID
Sensitivity (LOD/LOQ) Excellent (pg/mL levels achievable)[3][4][7]Very GoodExcellent
Linearity Excellent (Wide dynamic range)[3][7]GoodVery Good
Precision & Accuracy Excellent[3][7]Very GoodExcellent
Selectivity Excellent (using MRM)[3][7]Excellent (High Resolution)Superior (High Resolution)
Matrix Effect Can be significant, managed with ISReduced due to high resolutionMinimized due to high resolution
Throughput HighModerate to HighModerate
Qualitative Capability Limited to targeted fragmentationExcellent (Full scan high-res data)Superior (Multiple fragmentation modes)

Experimental Protocols for Azelastine Analysis using this compound

A typical bioanalytical method for the quantification of Azelastine in human plasma using this compound as an internal standard involves several key steps.

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of human plasma, add a known concentration of this compound internal standard solution.[3][5]

  • Vortex the sample to ensure thorough mixing.

  • Add a suitable organic extraction solvent, such as a mixture of n-hexane and 2-propanol (97:3, v/v).[3]

  • Vortex vigorously for several minutes to facilitate the transfer of Azelastine and the internal standard into the organic phase.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]

Chromatographic Conditions
  • Column: A C18 or C8 reversed-phase column is commonly used.[3][5][7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typical.[3][5][7]

  • Flow Rate: Flow rates are generally in the range of 0.2 to 1.0 mL/min.[3][5]

  • Injection Volume: A small volume, typically 5-20 µL, is injected.[7]

Mass Spectrometric Conditions
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Azelastine analysis.[3][7]

  • Detection Mode:

    • Triple Quadrupole: Multiple Reaction Monitoring (MRM) is used, with specific precursor-to-product ion transitions for both Azelastine and this compound. For Azelastine, a common transition is m/z 382.2 → 112.2.[3][7]

    • Q-TOF and Orbitrap: Full scan or targeted high-resolution mass spectrometry is employed to monitor the accurate masses of the precursor and product ions.

  • Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature are optimized to achieve the best signal intensity for both the analyte and the internal standard.[7]

Workflow for Azelastine Quantification

The following diagram illustrates the general workflow for the quantitative analysis of Azelastine using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Spike with this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Detection MS/MS Detection (e.g., MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination Final_Report Final_Report Concentration_Determination->Final_Report Final Report

Caption: General workflow for Azelastine quantification using LC-MS/MS.

Conclusion

The choice of mass spectrometer for the analysis of Azelastine with its stable isotope-labeled internal standard, this compound, depends on the specific requirements of the study. For high-throughput, routine quantitative analysis, a triple quadrupole mass spectrometer offers excellent sensitivity, precision, and robustness. For studies that require both quantitative and qualitative information, such as metabolite identification, a high-resolution instrument like a Q-TOF or an Orbitrap-based system would be more suitable. Regardless of the platform, the use of this compound is essential for developing a rugged and reliable bioanalytical method that meets regulatory standards. Researchers should carefully consider the balance between sensitivity, selectivity, throughput, and the need for qualitative data when selecting the optimal mass spectrometer for their Azelastine studies.

References

Safety Operating Guide

Proper Disposal of Azelastine-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Azelastine-13C,d3, a stable isotope-labeled compound, designed for researchers, scientists, and drug development professionals.

This compound is an analytical standard and an isotopic analog of Azelastine. As it is labeled with stable isotopes (Carbon-13 and Deuterium), it is not radioactive.[1][2] Therefore, its disposal does not require the specialized handling procedures mandated for radioactive waste.[1][] The fundamental principle for disposing of stable isotope-labeled compounds is to handle them in the same manner as their unlabeled counterparts, taking into account the inherent chemical properties and any associated hazards of the parent compound.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Azelastine hydrochloride.[4][5][6] Always wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[4] Disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7]

Step-by-Step Disposal Protocol

The recommended disposal route for this compound involves treating it as chemical waste, following institutional and local regulations.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "this compound" and include any other chemical constituents present in the waste stream.

    • Do not mix with general laboratory waste.[1]

    • If mixed with other hazardous materials, the disposal protocol must account for all components of the mixture.

  • Primary Disposal Methods:

    • Licensed Waste Disposal Service: The most recommended method is to engage a licensed professional waste disposal company.[4] Offer surplus and non-recyclable solutions to the licensed company for proper management.[4]

    • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a certified facility.

    • Manufacturer Take-Back: If possible, return the unused pharmaceutical to the manufacturer for proper disposal.[8] Ensure the material is properly labeled and securely packaged for transport.[8]

  • Contaminated Materials:

    • Dispose of any contaminated packaging, gloves, or other labware as unused product in the same designated chemical waste stream.[4]

    • For contaminated sharps, such as pipette tips or needles, place them in a rigid, puncture-resistant container labeled "SHARPS" in addition to the chemical waste label.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for Azelastine hydrochloride, the parent compound, which is relevant for its handling and disposal.

PropertyValueSource
LD50 Oral (Rat) 580 mg/kg
Melting Point 225-229 °C[5]
Boiling Point 533.9 °C at 760 mmHg[5]
Flash Point 276.7 °C[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

start Start: this compound Waste Generated is_radioactive Is the compound radioactive? start->is_radioactive stable_isotope No, it is a stable isotope-labeled compound. is_radioactive->stable_isotope No handle_as_unlabeled Handle as unlabeled Azelastine waste. stable_isotope->handle_as_unlabeled consult_sds Consult Azelastine SDS for hazards. handle_as_unlabeled->consult_sds ppe Wear appropriate PPE. consult_sds->ppe segregate Segregate from general lab waste. ppe->segregate disposal_options Evaluate Disposal Options segregate->disposal_options manufacturer Return to Manufacturer? disposal_options->manufacturer return_to_manufacturer Package securely and return. manufacturer->return_to_manufacturer Yes licensed_contractor Use Licensed Waste Contractor? manufacturer->licensed_contractor No end End: Compliant Disposal return_to_manufacturer->end contact_contractor Contact licensed contractor for pickup. licensed_contractor->contact_contractor Yes incineration Incinerate at a certified facility. licensed_contractor->incineration No contact_contractor->end incineration->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, maintaining a secure and compliant research environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and local regulations.[]

References

Personal protective equipment for handling Azelastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Azelastine-13C,d3, a stable-isotope labeled compound. The guidance is based on the safety profile of its non-labeled counterpart, Azelastine Hydrochloride, and best practices for handling valuable isotopically-labeled materials.

Hazard Identification and Personal Protective Equipment (PPE)

Azelastine Hydrochloride is classified as harmful if swallowed.[1][2] While this compound is not radioactive, it should be handled with care to prevent contamination and unnecessary exposure. The primary routes of exposure are inhalation and skin contact.[3]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for safe handling.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5]To prevent skin contact. Gloves must be inspected before use.[5]
Eye/Face Protection Safety glasses with side-shields or safety goggles.[1][5][6]To protect eyes from dust particles or splashes.
Skin and Body Laboratory coat.[7]To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated and exposure limits are exceeded.[6][8]To prevent inhalation of the powdered compound.

Always handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[1][2][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow minimizes risk and prevents the loss of valuable material.

Workflow for Handling this compound

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Ventilated Enclosure) cluster_cleanup Post-Use & Disposal Receiving Step 1: Receiving - Inspect packaging for damage. - Verify compound identity and quantity. Storage Step 2: Storage - Store in a tightly sealed container. - Keep in a cool, dry, well-ventilated place. - Freezer storage may be recommended. Receiving->Storage Secure Weighing Step 3: Weighing & Aliquoting - Use an analytical balance in a ventilated enclosure. - Handle carefully to avoid generating dust. - Use appropriate tools (e.g., anti-static spatula). Storage->Weighing Retrieve for Use SolutionPrep Step 4: Solution Preparation - Add diluent slowly to the solid. - Ensure complete dissolution before use. Weighing->SolutionPrep Dissolve SpillCleanup Step 5: Spill & Area Cleanup - For minor spills, sweep up solid material carefully. - Avoid creating dust. - Decontaminate surfaces. SolutionPrep->SpillCleanup After Experiment Disposal Step 6: Waste Disposal - Dispose of waste in a suitable, sealed container. - Follow local, regional, and national hazardous waste regulations. SpillCleanup->Disposal Contain

A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Receiving: Upon receipt, visually inspect the packaging for any signs of damage. Verify that the compound name, CAS number, and quantity match the order details.

  • Storage: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1] Some suppliers recommend freezer storage to maintain product quality.[8]

  • Weighing: When weighing the solid material, perform the task within a chemical fume hood or other ventilated enclosure to control airborne levels.[1][4] Use appropriate anti-static weighing tools. Avoid practices that generate dust.[6]

  • Solution Preparation: Add the solvent to the weighed solid material. Ensure the container is properly sealed and mixed to achieve full dissolution.

  • Spill Management:

    • Minor Spills: Carefully sweep or scoop up the spilled solid, avoiding dust generation, and place it into a suitable container for disposal.[6][8]

    • Major Spills: Evacuate the area and alert the appropriate safety personnel.[6]

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.[8]

  • Containment: All waste, including empty vials and contaminated consumables (e.g., gloves, wipes), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][8]

  • Disposal Route: The disposal of chemical waste must adhere to local, regional, and national regulations.[8] Do not dispose of this material into the sanitary sewer system.[1] Arrange for pickup and disposal by a licensed chemical waste management company.

While household disposal instructions for pharmaceuticals sometimes suggest mixing with unappealing substances like coffee grounds and discarding in the trash, this is not appropriate for a laboratory setting.[9][10] The best practice is always professional disposal through a certified hazardous waste handler.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.